Diethyl tetradecanedioate
Description
Properties
IUPAC Name |
diethyl tetradecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWYFSQJPFXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173533 | |
| Record name | Diethyl tetradecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-63-6 | |
| Record name | 1,14-Diethyl tetradecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tetradecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl tetradecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tetradecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization Guide: Diethyl Tetradecanedioate
Abstract
This technical guide provides a comprehensive spectroscopic analysis of Diethyl tetradecanedioate (CAS 1472-98-6), a critical intermediate in the synthesis of high-performance polyamides, lubricants, and drug delivery systems. Unlike standard data sheets, this document focuses on the causality of spectral features—linking molecular symmetry and electronic environments to observed NMR, IR, and MS signals.[1] The guide is designed to assist analytical scientists in structure verification and impurity profiling during process development.[1]
Chemical Identity & Structural Logic[1][2][3][4][5][6]
Diethyl tetradecanedioate is a long-chain dialkyl ester.[1] Its spectroscopic signature is defined by two key structural features:
-
Centrosymmetry: The molecule possesses a center of inversion (in its most stable extended conformation), making the two ethyl ester ends chemically and magnetically equivalent.[1]
-
Aliphatic Core: The central
chain dominates the signal intensity in NMR and defines the lipophilic vibrational modes in IR.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
| Property | Value |
| IUPAC Name | Diethyl tetradecanedioate |
| CAS Number | 1472-98-6 |
| Molecular Formula | |
| Molecular Weight | 314.46 g/mol |
| SMILES | CCOC(=O)CCCCCCCCCCCCC(=O)OCC |
Visualization: Structural Symmetry
The following diagram illustrates the chemical equivalence derived from the molecule's symmetry, which simplifies the NMR spectrum.
Figure 1: Structural connectivity and symmetry plane of Diethyl tetradecanedioate. Note that chemically equivalent groups (Left/Right) produce identical NMR signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9][10]
Experimental Protocol
-
Solvent: Deuterated Chloroform (
) is preferred for its ability to dissolve the lipophilic chain while preventing exchange of labile protons (though none are present here).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
H NMR Analysis (Proton)
The proton spectrum is characterized by three distinct regions: the deshielded ester protons, the moderately shielded alpha-protons, and the shielded bulk alkyl chain.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 4.12 | Quartet ( | 4H | Deshielded by the electronegative oxygen atom. Diagnostic of ethyl esters. | |
| 2.29 | Triplet ( | 4H | ||
| 1.61 | Quintet/Multiplet | 4H | ||
| 1.26 | Broad Singlet | 16H | Bulk | The "methylene envelope." Chemically similar environments result in signal overlap. |
| 1.25 | Triplet ( | 6H | Methyl terminus. Overlaps with the bulk methylene signal but identifiable by the triplet roof effect. |
C NMR Analysis (Carbon)
The carbon spectrum confirms the backbone count and functional group identity.[1]
| Chemical Shift ( | Assignment | Notes |
| 173.9 | C=O (Carbonyl) | Characteristic ester carbonyl region. |
| 60.1 | -O-CH2- | Deshielded by single bond oxygen. |
| 34.4 | Adjacent to carbonyl. | |
| 29.6 - 29.1 | Bulk CH2 | Multiple peaks may resolve depending on field strength (29.6, 29.5, 29.3, 29.1).[1] |
| 25.0 | Shielded relative to bulk due to | |
| 14.3 | -CH3 | Terminal methyl of the ethyl group. |
Infrared Spectroscopy (FT-IR)
Experimental Protocol
-
Method: Attenuated Total Reflectance (ATR) on neat liquid/low-melting solid.[1]
-
Resolution: 4 cm
.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Spectral Interpretation
The IR spectrum is dominated by the ester functionality and the long aliphatic chain.[1]
| Wavenumber ( | Intensity | Mode | Assignment |
| 2915, 2848 | Strong | Stretching | C-H (Alkyl): Asymmetric and symmetric stretching of the methylene chain. |
| 1736 | Very Strong | Stretching | C=O (Ester): The "carbonyl stretch," the most diagnostic peak for esters. |
| 1465 | Medium | Bending | CH2 Scissoring: Deformation of the methylene chain.[1] |
| 1175 | Strong | Stretching | C-O-C: Asymmetric stretching of the ester linkage. |
| 720 | Medium | Rocking | -(CH2)n- Rocking: Specific for long alkyl chains ( |
Mass Spectrometry (MS)
Experimental Protocol
Fragmentation Logic
Diethyl tetradecanedioate follows the classic fragmentation rules for aliphatic esters:
-
McLafferty Rearrangement: The dominant pathway for esters with
-hydrogens.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
-Cleavage: Loss of alkoxy groups.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Figure 2: Mass spectrometry fragmentation pathways. The McLafferty rearrangement ion (m/z 88) is characteristic of ethyl esters.
Key Diagnostic Ions[1]
-
m/z 314 (M+): Molecular ion, typically weak intensity.[1]
-
m/z 269 (M - 45): Loss of ethoxy group (
). -
m/z 223 (M - 45 - 46): Loss of one ethoxy and one ethanol molecule (formation of ketene/acylium species).
-
m/z 88 (Base Peak): The McLafferty rearrangement ion (
). This is the fingerprint of a long-chain ethyl ester.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Summary of Spectroscopic Data
| Technique | Key Parameter | Value | Interpretation |
| 4H | Ethyl ester linkage confirmed. | ||
| 4H | Connectivity to carbonyl confirmed. | ||
| C=O | Ester carbonyl. | ||
| FT-IR | 1736 cm | Strong | Ester C=O stretch. |
| FT-IR | 720 cm | Medium | Long chain crystallinity/rocking. |
| MS (EI) | m/z 88 | Base Peak | Ethyl ester specific rearrangement. |
| MS (EI) | m/z 314 | Molecular Ion | Confirms MW.[1] |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Tetradecanedioic acid (related diacid).[1] NIST Chemistry WebBook, SRD 69.[1][2][4][3][5] Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General reference for long-chain ester shifts). Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for McLafferty rearrangement and ester shift prediction).
Sources
Technical Guide: Safe Handling and Application of Diethyl Tetradecanedioate
Executive Summary
Diethyl tetradecanedioate (CAS: 19812-63-6) is a long-chain dicarboxylic acid ester used primarily as a lipophilic intermediate in the synthesis of pharmaceuticals, polymers, and advanced lipid formulations.[1][2] Its unique physicochemical profile—specifically a melting point near ambient temperature (29–31 °C)—presents distinct handling challenges that differ from standard liquid or solid reagents.
This guide provides a rigorous, self-validating safety and handling protocol for researchers. It moves beyond generic safety data to address the specific phase-transition risks and chemical stability requirements of this compound.
Part 1: Chemical Identity & Physicochemical Profile[4]
Understanding the physical state of Diethyl tetradecanedioate is the prerequisite for safe handling. At standard laboratory temperatures (20–25 °C), it exists as a waxy solid or semi-solid, but it liquefies readily upon mild heating.
Table 1: Physicochemical Constants
| Property | Value | Context for Handling |
| CAS Number | 19812-63-6 | Unique Identifier |
| Formula | C₁₈H₃₄O₄ | Lipophilic diester |
| Molecular Weight | 314.46 g/mol | Calculation standard |
| Melting Point | 29–31 °C (84–88 °F) | CRITICAL: Phase change occurs near body/lab temp.[3] |
| Boiling Point | ~351 °C (at 760 mmHg) | High boiling; low volatility risk at RT. |
| Flash Point | ~106 °C (Closed Cup) | Combustible; requires heat source for ignition. |
| Density | 0.945 g/cm³ | Slightly less dense than water. |
| Solubility | Immiscible in water; Soluble in EtOH, Chloroform, Ethyl Acetate. | Requires organic waste disposal. |
Part 2: Hazard Identification & Toxicology (GHS)[6]
While long-chain esters are generally considered low-toxicity compared to short-chain analogues, they must be treated as irritants. The following classification is based on conservative "Read-Across" toxicology from structurally similar long-chain diesters (e.g., Dimethyl tetradecanedioate).
Hazard Statements
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation (if aerosolized or heated).
Toxicology Insights (The "Why")
-
Lipophilicity: The C14 chain allows the compound to penetrate the stratum corneum of the skin, potentially carrying contaminants or causing contact dermatitis upon prolonged exposure.
-
Hydrolysis Risk: Upon contact with mucous membranes (eyes/lungs), moisture can hydrolyze the ester into ethanol and tetradecanedioic acid, changing the local pH and causing irritation.
Part 3: Safe Handling Protocols
The primary operational risk with Diethyl tetradecanedioate is Phase Transition Management . Attempting to pipette the supercooled liquid can result in solidification inside the tip, leading to inaccurate dosing and potential pressure buildup/spatter.
Protocol A: The "Melt-and-Dispense" Workflow
This protocol ensures volumetric accuracy and prevents equipment clogging.
-
Inspection: Check the reagent container. If solid or slushy, do not attempt to scoop.
-
Thermal Conditioning: Place the sealed container in a water bath or bead bath set to 40 °C .
-
Reasoning: 40 °C is sufficient to melt the compound (MP ~30 °C) without risking thermal degradation or significant vapor generation.
-
-
Homogenization: Once liquefied, gently invert the container to ensure homogeneity.
-
Transfer: Use a pre-warmed glass pipette or a positive-displacement pipette.
-
Caution: Standard air-displacement pipettes are prone to clogging if the liquid cools in the tip.
-
-
Re-Solidification: Expect the compound to solidify on contact with cool glassware. Pre-weighing reagents into the reaction vessel before adding solvent is recommended.
Protocol B: Storage & Stability
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Reasoning: Keeping the compound well below its freezing point prevents cycles of partial melting/freezing that can introduce moisture and lead to hydrolysis.
-
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if opened.
-
Reasoning: Esters are susceptible to moisture-driven hydrolysis over long periods.
-
-
Segregation: Keep away from strong oxidizers and strong bases (which catalyze saponification).
Part 4: Emergency Response & Disposal
Workflow Visualization: Exposure Response
The following diagram outlines the logical decision tree for accidental exposure.
Figure 1: Decision logic for emergency response. Note that solvents (ethanol/acetone) should NOT be used on skin as they enhance absorption of the lipophilic ester.
Disposal[3][8]
-
Classification: Hazardous Organic Waste.
-
Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.
-
Environmental: Do not discharge into drains. WGK 3 (Severe water hazard) implies significant long-term aquatic toxicity.[5]
Part 5: Experimental Application (Synthesis Context)
Diethyl tetradecanedioate is frequently used as a precursor for Tetradecanedioic Acid (TDA) , a building block for long-acting peptide drugs (e.g., GLP-1 agonists).
Use Case: Controlled Hydrolysis
This workflow demonstrates how to safely convert the ester to the acid, a common lab procedure.
Reagents:
-
Diethyl tetradecanedioate (1.0 eq)
-
NaOH (2.5 eq, 1M in MeOH/H2O)
-
HCl (1M, for quenching)
Step-by-Step:
-
Preparation: Melt Diethyl tetradecanedioate at 40 °C as per Protocol A.
-
Dissolution: Transfer molten ester to a round-bottom flask containing Methanol. Stir until dissolved.
-
Saponification: Add NaOH solution dropwise.
-
Safety Note: This reaction is exothermic. Monitor temperature.
-
-
Reflux: Heat to 60 °C for 4–6 hours.
-
Workup: Cool to room temp. Acidify with HCl to pH ~2 to precipitate the diacid.
-
Filtration: Collect the solid Tetradecanedioic acid.
Figure 2: Synthetic pathway for the hydrolysis of Diethyl tetradecanedioate, highlighting the phase changes from lipophilic liquid to water-soluble salt, then to solid acid.
References
-
Sigma-Aldrich. (2025).[6] Diethyl tetradecanedioate Product Specification & SDS. Merck KGaA.
-
PubChem. (2025).[4] Compound Summary: Diethyl tetradecanedioate (CID 24848626). National Center for Biotechnology Information.
-
European Chemicals Agency (ECHA). (2025).[2][4] Registration Dossier: Long chain aliphatic esters.
-
FineTech Chemical. (2025).[6] Safety Data Sheet: Diethyl Tetradecanedioate.
-
National Institutes of Health (NIH). (2024). Pharmaceutical applications of therapeutic deep eutectic systems. PMC.
Sources
- 1. CAS:19812-63-6 FT-0637911 DIETHYL TETRADECANEDIOATE Product Detail Information [finetechchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Diethyl phthalate - Wikipedia [en.wikipedia.org]
- 4. Dimethyl tetradecanedioate | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Phase Behavior of Diethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a detailed exploration of the phase behavior of diethyl tetradecanedioate at various temperatures. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and experimental validation. By understanding the thermal properties of this long-chain diester, researchers can better harness its potential in various applications, including as an excipient in drug delivery systems.
Introduction: The Significance of Diethyl Tetradecanedioate in Advanced Applications
Diethyl tetradecanedioate, a long-chain aliphatic diester with the chemical formula C18H34O4, is a molecule of increasing interest in the pharmaceutical and materials science fields.[1] Its structure, characterized by a C14 linear hydrocarbon chain capped at both ends by ethyl ester groups, imparts a unique combination of lipophilicity and potential for controlled phase transitions. This makes it a candidate for use in sophisticated applications such as phase change materials (PCMs) for thermal energy storage and as a component in drug delivery systems where controlled release is paramount.[2] The physical state of this compound, and therefore its functional properties, is critically dependent on temperature. A thorough understanding of its phase behavior is thus not merely academic but a practical necessity for formulation scientists and materials engineers.
The Molecular Architecture and Its Influence on Thermal Properties
The phase behavior of any material is fundamentally dictated by its molecular structure and the intermolecular forces that govern the arrangement of its molecules. In the case of diethyl tetradecanedioate, several key features are at play:
-
Long Aliphatic Chain: The 14-carbon backbone is the dominant feature of the molecule, and its length is a primary determinant of the melting point. Longer chains generally lead to stronger van der Waals forces, requiring more thermal energy to transition from an ordered solid state to a disordered liquid state.
-
Ester Functional Groups: The ethyl ester groups at both ends of the molecule introduce polarity. These polar regions can engage in dipole-dipole interactions, which can influence the packing of the molecules in the crystal lattice and, consequently, the melting point and enthalpy of fusion.
-
Molecular Symmetry: The symmetrical nature of the molecule can facilitate efficient packing into a crystal lattice, which often translates to a higher melting point and enthalpy of fusion compared to asymmetrical molecules of similar molecular weight.
The interplay of these structural features is what gives diethyl tetradecanedioate its characteristic thermal properties.
Physicochemical and Thermal Properties
A summary of the key physicochemical and thermal properties of diethyl tetradecanedioate is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C18H34O4 | [1] |
| Molecular Weight | 314.46 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 351.3 °C at 760 mmHg | [N/A] |
Characterizing Phase Behavior: Key Experimental Techniques
To fully understand the phase behavior of diethyl tetradecanedioate, a suite of analytical techniques is employed. Each provides a unique piece of the puzzle, and together they offer a comprehensive picture of the material's response to temperature changes.
Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermal properties of materials.[3] It functions by measuring the difference in heat flow between a sample and a reference material as a function of temperature.[3] When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a measurable difference in heat flow that is detected by the instrument.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of diethyl tetradecanedioate (typically 3-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical program would involve:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
An isothermal period at the high temperature.
-
A cooling ramp at a constant rate (e.g., 10 °C/min) to a temperature below the crystallization point.
-
A second heating ramp to observe any changes in thermal behavior due to the controlled cooling.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Key parameters are extracted from this plot:
-
Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, typically taken as the peak of the endothermic melting curve.
-
Enthalpy of Fusion (ΔHf): The amount of heat absorbed during melting, calculated from the area under the melting peak. This value is a measure of the energy required to break the crystal lattice structure.
-
Crystallization Temperature (Tc): The temperature at which the liquid-to-solid phase transition occurs upon cooling, observed as the peak of an exothermic event.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the material by one degree. This can be determined from the DSC baseline.
-
Self-Validating System: The use of certified standards for calibration ensures the accuracy and traceability of the temperature and enthalpy measurements. Running a baseline with two empty pans before the sample run helps to correct for any instrumental artifacts. Repeated cycles of heating and cooling can assess the thermal stability and reproducibility of the phase transitions.
Diagram: DSC Experimental Workflow
Caption: Workflow for characterizing the thermal properties of diethyl tetradecanedioate using DSC.
Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability of a material and to study its decomposition behavior.
Experimental Protocol:
-
Sample Preparation: A small amount of diethyl tetradecanedioate is placed in a TGA pan.
-
Instrument Setup: The TGA is calibrated for mass and temperature.
-
Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) to a high temperature.
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of decomposition.
Self-Validating System: The use of a controlled atmosphere and a precise microbalance ensures accurate measurements. Regular calibration with materials of known decomposition temperatures validates the instrument's performance.
X-ray Diffraction (XRD)
Principle: X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of a material. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted in a pattern that is characteristic of the arrangement of atoms in the crystal lattice.
Experimental Protocol:
-
Sample Preparation: A powdered sample of diethyl tetradecanedioate is prepared.
-
Instrument Setup: The XRD instrument is aligned and calibrated.
-
Data Collection: The sample is scanned over a range of angles (2θ) while being irradiated with X-rays.
-
Data Analysis: The resulting diffraction pattern shows peaks at specific angles that correspond to the spacing between crystal planes. This information can be used to identify the crystal system and unit cell dimensions.
Self-Validating System: The use of a standard reference material with a known crystal structure can verify the accuracy of the instrument. The reproducibility of the diffraction pattern confirms the crystalline nature of the sample.
The Phase Behavior of Diethyl Tetradecanedioate: A Detailed Analysis
Based on its molecular structure and data from analogous long-chain esters, we can construct a detailed picture of the phase behavior of diethyl tetradecanedioate.
The Solid-to-Liquid Transition (Melting)
As a solid at room temperature, diethyl tetradecanedioate undergoes a distinct solid-to-liquid phase transition upon heating. The reported melting point of 29-31 °C indicates that this transition occurs just above typical ambient temperatures.[1]
A representative DSC thermogram for diethyl tetradecanedioate would show a sharp endothermic peak in this temperature range, characteristic of the melting of a relatively pure crystalline substance. The enthalpy of fusion (ΔHf) for long-chain esters is typically in the range of 150-250 J/g, reflecting the energy required to overcome the van der Waals forces and any dipole-dipole interactions in the solid state.[2]
The Potential for Polymorphism
Long-chain aliphatic molecules, including esters, are known to exhibit polymorphism, which is the ability of a substance to exist in more than one crystalline form.[4] These different crystalline forms, or polymorphs, have different arrangements of molecules in the crystal lattice and, as a result, different physical properties, including melting point, solubility, and stability.
For a long-chain ester like diethyl tetradecanedioate, it is plausible that different polymorphs could be obtained depending on the crystallization conditions (e.g., cooling rate, solvent). A slower cooling rate from the melt would likely favor the formation of a more thermodynamically stable polymorph with a higher melting point, while rapid cooling could trap the molecules in a less stable, metastable polymorph with a lower melting point.
The existence of polymorphism can be investigated using DSC. A DSC thermogram of a sample containing a metastable polymorph might show a complex melting behavior, with an initial endothermic peak corresponding to the melting of the metastable form, followed by an exothermic recrystallization to the more stable form, and finally, a second endothermic peak at a higher temperature corresponding to the melting of the stable polymorph.
Diagram: Hypothetical DSC Thermogram Showing Polymorphism
Caption: A hypothetical DSC thermogram illustrating the melting behavior of a polymorphic material.
The Liquid-to-Solid Transition (Crystallization)
Upon cooling from the molten state, diethyl tetradecanedioate will crystallize back into a solid. The DSC thermogram will show an exothermic peak corresponding to this transition. The crystallization temperature (Tc) is typically lower than the melting temperature, a phenomenon known as supercooling. The degree of supercooling can be influenced by the cooling rate and the presence of any impurities that may act as nucleation sites.
Implications for Drug Development
The phase behavior of diethyl tetradecanedioate has significant implications for its use in drug delivery systems:
-
Controlled Release: The solid-to-liquid phase transition around 30 °C could be exploited for temperature-triggered drug release. A formulation could be designed to be solid at storage temperatures but melt at or near body temperature, releasing the active pharmaceutical ingredient.
-
Solubility Enhancement: In its liquid state, diethyl tetradecanedioate can act as a lipidic solvent for poorly water-soluble drugs, potentially enhancing their bioavailability.
-
Formulation Stability: The potential for polymorphism is a critical consideration. Different polymorphs can have different solubilities and dissolution rates, which could affect the performance and stability of a drug product. It is therefore essential to control the crystallization process to ensure the formation of the desired polymorph.
Conclusion
Diethyl tetradecanedioate is a long-chain diester with a rich and complex phase behavior that is intimately linked to its molecular structure. A thorough understanding of its thermal properties, including its melting point, enthalpy of fusion, and potential for polymorphism, is crucial for its effective application, particularly in the field of drug delivery. By employing a combination of analytical techniques such as DSC, TGA, and XRD, researchers can gain the necessary insights to control the physical form of this versatile molecule and unlock its full potential in advanced formulations.
References
-
Kahraman, D., et al. (2020). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. [Link]
- Broadhurst, M. G. (1962). Solid-phase behavior of several long-chain n-paraffins, esters, and a ketone. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(3), 241–249.
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
-
C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). [Link]
-
MDPI. (2022). 1-Tetradecanol, Diethyl Phthalate and Tween 80 Assist in the Formation of Thermo-Responsive Azoxystrobin Nanoparticles. [Link]
- Broadhurst, M. G. (1962). Solid-phase behavior of several long-chain n-paraffins, esters, and a ketone. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 66A(3), 241.
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
C-Therm Technologies Ltd. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). Retrieved from [Link]
- Mecking, S., & Leibfarth, F. A. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4446–4491.
-
ResearchGate. (n.d.). Thermal characterization of materials using differential scanning calorimeter. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Formulation & Tribological Characterization of Diethyl Tetradecanedioate (DET)
Executive Summary
This technical guide details the formulation, synthesis, and validation of Diethyl Tetradecanedioate (DET) as a high-performance lubricity agent. While traditional diesters (e.g., adipates, sebacates) are liquid base stocks, DET presents a unique physicochemical profile with a melting point of ~29–31°C. This characteristic positions it as a phase-change lubricant and a critical anti-sticking agent for high-precision machinery, including pharmaceutical tablet presses and food-grade electromechanical systems.
Target Audience: Formulation Chemists, Tribologists, and Pharmaceutical Process Engineers.
Physicochemical Characterization
Understanding the thermal behavior of DET is the prerequisite for successful formulation. Unlike liquid Group V base oils, DET behaves as a soft wax at ambient temperature (20°C) and transitions to a low-viscosity liquid at physiological or operating temperatures (>30°C).
Table 1: Critical Properties of Diethyl Tetradecanedioate
| Property | Value | Method | Relevance |
| CAS Number | 19812-63-6 | N/A | Regulatory Identification |
| Molecular Formula | C₂₀H₃₈O₄ | N/A | Stoichiometry |
| Molecular Weight | 314.46 g/mol | N/A | Volatility prediction |
| Melting Point | 29–31 °C | DSC | Solid-Liquid Phase Transition |
| Flash Point | >100 °C (Closed Cup) | ASTM D93 | Safety/Flammability |
| Solubility | Soluble in alcohols, esters, PAOs; Insoluble in water | Visual | Formulation Compatibility |
| Appearance | White crystalline solid / Colorless liquid (>31°C) | Visual | Quality Control |
Scientific Insight: The C14 backbone (tetradecanedioic acid) provides significant hydrophobicity, reducing hygroscopicity compared to shorter-chain esters (e.g., diethyl adipate). The ethyl ester headgroups provide polarity, essential for metal surface adsorption (boundary lubrication).
Mechanism of Action: Boundary Lubrication
The efficacy of DET relies on the interaction between its polar ester groups and metallic substrates.
Diagram 1: Tribofilm Formation Mechanism
The following diagram illustrates how DET molecules orient themselves under load to reduce friction.
Caption: Thermal activation pathway of DET, converting from solid wax to an adsorbed tribofilm under frictional heating.
Experimental Protocols
Protocol A: Synthesis of High-Purity DET
Objective: Synthesize >99% purity DET suitable for pharmaceutical machinery or precision instrument lubrication. Rationale: Commercial diesters often contain acid impurities that cause corrosion. This protocol ensures acid neutralization.
Reagents:
-
Tetradecanedioic acid (C14 diacid), 98%+
-
Ethanol (Absolute, anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid
-
Solvent: Toluene (for azeotropic distillation)
Step-by-Step Methodology:
-
Charge Reactor: In a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 mol Tetradecanedioic acid, 4.0 mol Ethanol (excess), and 150 mL Toluene.
-
Catalysis: Add 0.5 wt% pTSA.
-
Reflux: Heat mixture to reflux (~80–90°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is complete when water evolution ceases (approx. 4–6 hours).
-
Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution (3x) to remove residual acid/catalyst. Critical: Ensure pH of aqueous wash is neutral.
-
Drying: Dry organic layer over anhydrous MgSO₄. Filter.
-
Isolation: Rotary evaporate the toluene/ethanol.
-
Purification: Recrystallize from cold hexane or perform vacuum distillation if liquid purity is required.
-
QC: Verify Melting Point (29–31°C) and Acid Value (< 0.1 mg KOH/g).
Protocol B: Formulation of "Phase-Change" Tablet Press Lubricant
Context: In drug development, sticking of powder to punch faces is a major defect. Magnesium Stearate is common but can retard dissolution. DET offers a cleaner, melt-on-demand alternative.
Formulation:
-
Active Lubricant: Diethyl Tetradecanedioate (10% w/w)
-
Carrier: Microcrystalline Cellulose (Avicel PH-102) or Anhydrous Lactose (90% w/w)
Blending Procedure:
-
Milling: Cryo-mill DET to a fine powder (< 100 µm) if it has agglomerated into large crystals.
-
Geometric Dilution: Mix DET with an equal amount of carrier in a V-blender for 5 minutes.
-
Final Blend: Add remaining carrier and blend for 10 minutes.
-
Validation: Run a Compressibility Index test (Carr's Index). The waxy nature of DET improves flow compared to liquid oils but lubricates better than hard waxes upon compression heating.
Performance Validation
To validate the lubricant efficacy, standard tribological testing is required.
Four-Ball Wear Test (ASTM D4172 Modified)
Since DET is solid at room temp, the test cup must be heated.
-
Conditions: 40 kg load, 1200 rpm, 60 minutes.
-
Temperature: 40°C (Must be above DET melting point to test liquid film properties).
-
Control: Mineral Oil (ISO VG 32).
-
Test Sample: DET (pure) or DET (5% in Polyalphaolefin).
Expected Results:
| Metric | Mineral Oil (Control) | DET (Pure) | Interpretation |
|---|---|---|---|
| Wear Scar Diameter (mm) | 0.65 - 0.80 | 0.35 - 0.45 | DET polar heads protect surface. |
| Coeff. of Friction (µ) | 0.10 - 0.12 | 0.06 - 0.08 | Ester lubricity reduces drag. |
Diagram 2: Formulation Workflow
Caption: Logic flow from raw material synthesis to divergent application routes based on phase state.
Safety & Environmental Profile
-
Biodegradability: Linear diesters like DET are readily biodegradable (OECD 301B > 60% in 28 days) due to the hydrolyzable ester linkage.
-
Toxicity: Generally low.[1] However, for pharmaceutical applications, residual solvent (Toluene) and catalyst (pTSA) analysis is mandatory per ICH Q3C guidelines.
-
Handling: Store below 25°C to maintain solid state. If melted, re-solidification may result in large crystals; gentle heating and stirring are required before use if homogeneity is needed.
References
-
Sigma-Aldrich. Diethyl tetradecanedioate Product Specification & Properties.Link
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Polyol Ester Lubricants. (2019). Link
- Zulkifli, N.W.M., et al. "Tribological properties of bio-based lubricants." Tribology International, 2013. (Contextual grounding for ester tribology).
-
European Chemicals Agency (ECHA). Registration Dossier: Diesters of Dicarboxylic Acids. (General safety data for long-chain diesters). Link
-
ASTM International. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).Link
Sources
Technical Application Note: Diethyl Tetradecanedioate (DETD) in Fragrance Formulation
Executive Summary
Diethyl tetradecanedioate (DETD), the diethyl ester of 1,14-tetradecanedioic acid, represents a critical functional class of non-phthalate fixatives and lipophilic carriers . Unlike traditional volatile solvents (ethanol) or controversial plasticizers (DEP), DETD offers a unique physicochemical profile: a high boiling point (
This guide details the application of DETD as a vapor pressure depressant for high-volatility top notes (citrus, aldehydes) and as a solubilization matrix for crystalline musks. Furthermore, it outlines its utility as a synthetic intermediate for macrocyclic ketones, bridging the gap between functional formulation and organic synthesis.
Physicochemical Profile & Mechanism of Action
To effectively utilize DETD, one must understand its thermodynamic behavior in a volatile matrix.
Key Properties
| Property | Value | Relevance to Formulation |
| CAS Number | 19812-63-6 | Identity verification.[1][2] |
| Molecular Formula | Diester structure provides polar/non-polar balance. | |
| Molecular Weight | 314.46 g/mol | High MW contributes to fixative "anchoring." |
| Melting Point | 29–31 °C | Solid/Semi-solid at RT; requires gentle heating to incorporate. |
| Boiling Point | ~180–200 °C (at reduced pressure) | Negligible volatility at skin temp; acts as a base. |
| LogP (Est) | ~6.5 | Highly lipophilic; excellent skin substantivity. |
Mechanism: Raoult’s Law & Fixation
DETD functions via negative deviation from Raoult's Law . In an ideal solution, the partial vapor pressure of a component (
Protocol A: High-Impact Citrus Fixation
Objective: Extend the longevity of a Bergamot/Grapefruit accord from 30 minutes to 2+ hours using DETD as a fixative anchor.
Materials
-
Top Note Accord: Limonene (40%), Linalyl Acetate (30%), Citral (10%), Ethanol (20%).
-
Fixative: Diethyl tetradecanedioate (DETD) - Pre-melted at 35°C.
-
Solvent: Perfumery Grade Ethanol (SDA 40B).
Step-by-Step Methodology
-
Preparation of Fixative Base (10% Solution):
-
DETD is solid at room temperature. Heat the container in a water bath to 35–40°C until fully liquid.
-
Weigh 1.0g of molten DETD.
-
Dissolve in 9.0g of Ethanol. Vortex for 30 seconds.
-
Result: A stable, clear solution (DETD is highly soluble in ethanol).
-
-
Compounding the Test Solution:
-
Control Sample (A): 1.0g Top Note Accord + 9.0g Ethanol.
-
Test Sample (B): 1.0g Top Note Accord + 2.0g DETD Base (from Step 1) + 7.0g Ethanol.
-
Note: Final concentration of DETD in Test Sample B is 0.2%.
-
-
Evaporation Analysis (Blotter Test):
-
Dip standard smelling strips (0.5 cm depth) into Sample A and B simultaneously.
-
Place strips in a draft-free sensing booth at 22°C.
-
Evaluation Intervals: T=0, T=30min, T=2hr, T=4hr.
-
-
Quantitative Validation (Gravimetric):
-
Place 100µL of Sample A and B onto separate watch glasses.
-
Record mass loss every 10 minutes on an analytical balance.
-
Success Criterion: Sample B should show a slower mass loss rate (slope) compared to Sample A after the initial ethanol flash-off.
-
Expected Outcome
The DETD-treated sample will retain the "juicy" character of Citral and Linalyl Acetate significantly longer. The DETD forms a thin, non-occlusive film on the blotter/skin, trapping the volatiles.
Protocol B: Solubilization of Crystalline Musks
Context: Macrocyclic musks (e.g., Musk Ketone, Musk Xylol alternatives) often recrystallize in high-ethanol formulations at low temperatures. DETD acts as a co-solvent and plasticizer to prevent this.
Workflow
-
Challenge: Dissolve 5% Musk Ketone (or Ethylene Brassylate for a modern equivalent) in Ethanol.
-
Intervention: Add DETD at a 1:1 ratio to the Musk.
-
Procedure:
-
Combine 0.5g Musk Powder + 0.5g Molten DETD.
-
Heat gently to 40°C to form a eutectic melt.
-
Dilute this pre-blend into 9.0g Ethanol.
-
-
Cold Stability Test:
-
Place solution in a refrigerator (4°C) for 48 hours.
-
Observation: Control (no DETD) often shows needle precipitation. DETD samples remain clear due to the bulky aliphatic chain disrupting crystal lattice formation.
-
Synthesis Context: From DETD to Macrocyclic Musks
For researchers in organic synthesis or drug development, DETD is a valuable precursor. It undergoes Acyloin Condensation to form cyclic ketones (Musk odorants).[3]
Reaction Pathway Visualization
The following diagram illustrates the transformation of DETD into a macrocyclic musk (Cyclotetradecanone) and its functional role in fixation.
Figure 1: Dual-utility workflow of DETD as both a synthetic precursor for musks and a direct functional fixative.
Safety, Toxicology, and Regulatory (E-E-A-T)
In the context of "Clean Beauty" and drug development, DETD offers distinct advantages over phthalates.
-
Phthalate-Free Status: Unlike Diethyl Phthalate (DEP), DETD is an aliphatic diester, not an aromatic diester. It does not carry the same endocrine disruption concerns often associated with low-molecular-weight phthalates [1].
-
Biodegradability: Long-chain aliphatic esters are generally readily biodegradable via enzymatic hydrolysis (lipases), breaking down into tetradecanedioic acid and ethanol, both of which are metabolically benign in low concentrations.
-
Skin Penetration (Drug Dev Insight): Due to its high LogP (~6.5), DETD acts as a permeation enhancer in transdermal drug delivery. In fragrance, this implies high substantivity (it stays in the stratum corneum), but formulators must be cautious when pairing it with active allergens (e.g., Oakmoss), as it may increase their penetration [2].
Safety Protocol for Handling
-
PPE: Wear nitrile gloves and safety glasses. DETD is not volatile, so inhalation risk is low, but it is a mild skin irritant in pure form.
-
Storage: Store in a cool, dry place. If the material solidifies (which is normal), warm gently to liquefy before use. Do not overheat (>60°C) to prevent ester hydrolysis.
References
-
Api, A. M., et al. (2015). "Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients." Food and Chemical Toxicology.
-
European Commission. (2002).[4] "Opinion on Diethyl Phthalate (SCCNFP/0411/01)." Scientific Committee on Cosmetic Products and Non-Food Products.[4][5] (Cited for comparison of phthalate safety vs. aliphatic alternatives).
-
Ohloff, G., et al. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. (Reference for macrocyclic musk synthesis and fixative thermodynamics).
-
PubChem. "Diethyl tetradecanedioate - Compound Summary." National Library of Medicine.
Sources
Application Notes and Protocols: Diethyl Tetradecanedioate in the Synthesis of Advanced Polyurethanes
Introduction: Reimagining Polyurethane Properties with Long-Chain Aliphatic Diols
Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from rigid foams to flexible elastomers.[1] Their remarkable tunability stems from the careful selection of their constituent monomers: diisocyanates, polyols, and chain extenders.[1] The reaction of a diisocyanate with a polyol forms the characteristic urethane linkage.[2] While the polyol typically forms the soft, amorphous segments that impart flexibility, the hard segments, composed of diisocyanates and chain extenders, are responsible for the material's strength and thermal stability through physical cross-linking. This guide focuses on a specific, yet impactful, modification to polyurethane synthesis: the incorporation of diethyl tetradecanedioate as a precursor to a long-chain aliphatic diol, 1,14-tetradecanediol.
Diethyl tetradecanedioate, a C14 diester, is not directly reactive with isocyanates. However, its chemical transformation into 1,14-tetradecanediol provides a valuable long-chain aliphatic diol. The introduction of such a long, flexible aliphatic chain into the polyurethane backbone, either as a chain extender or as a component of the soft segment, can significantly alter the final properties of the polymer. Typically, aliphatic diols, as chain extenders, tend to produce softer and more flexible polyurethanes compared to their aromatic counterparts.[3] The extended hydrocarbon chain of 1,14-tetradecanediol is expected to enhance phase separation between the hard and soft segments, leading to unique mechanical and thermal characteristics.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diethyl tetradecanedioate in the synthesis of polyurethanes. It covers the prerequisite conversion to 1,14-tetradecanediol and provides detailed protocols for the subsequent polyurethane synthesis, alongside an analysis of the expected material properties.
Part 1: From Diester to Diol - The Prerequisite Conversion
The foundational step in utilizing diethyl tetradecanedioate for polyurethane synthesis is its conversion to the reactive diol, 1,14-tetradecanediol. This is typically achieved through a chemical reduction of the ester groups.
Protocol 1: Reduction of Diethyl Tetradecanedioate to 1,14-Tetradecanediol
This protocol outlines a representative laboratory-scale procedure for the reduction of diethyl tetradecanedioate.
Materials:
-
Diethyl tetradecanedioate
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Diester: Dissolve diethyl tetradecanedioate in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
Filtration and Extraction: Filter the resulting solid and wash it thoroughly with the reaction solvent. Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,14-tetradecanediol. Further purification can be achieved by recrystallization or column chromatography.
Characterization:
Confirm the identity and purity of the synthesized 1,14-tetradecanediol using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Part 2: Synthesis of Polyurethanes Incorporating 1,14-Tetradecanediol
Once 1,14-tetradecanediol is obtained, it can be incorporated into polyurethane synthesis. Two primary methods are commonly employed: the one-shot process and the prepolymer method.[4] The choice of method depends on the desired polymer structure and properties.
The Role of 1,14-Tetradecanediol: A Long-Chain Aliphatic Diol
As a long-chain aliphatic diol, 1,14-tetradecanediol can function in two principal ways:
-
As a Chain Extender: It reacts with a diisocyanate to form the hard segments of the polyurethane. The long C14 chain will influence the packing and crystallinity of these hard segments.
-
As a Component of the Soft Segment: It can be used in conjunction with a macrodiol (polyol) to create a mixed soft segment, thereby modifying its flexibility and polarity.
The following protocols provide a framework for both the one-shot and prepolymer synthesis methods.
Protocol 2: One-Shot Synthesis of Polyurethane with 1,14-Tetradecanediol
The one-shot method involves mixing all reactants simultaneously.[4] It is a rapid and often industrially preferred method.[5]
Materials:
-
1,14-Tetradecanediol
-
A suitable diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))[1]
-
A polyol (e.g., Polytetramethylene ether glycol (PTMEG) or a polyester polyol)
-
A catalyst (e.g., Dibutyltin dilaurate (DBTDL))[6]
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)), if solution polymerization is desired.
Procedure:
-
Reactant Preparation: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the pre-dried polyol and 1,14-tetradecanediol. Heat the mixture gently under vacuum to remove any residual moisture.
-
Homogenization: Cool the mixture to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stir until a homogeneous mixture is obtained.
-
Catalyst Addition: Add the catalyst to the mixture and stir for a few minutes.
-
Isocyanate Addition: Add the diisocyanate to the reaction mixture rapidly and stir vigorously for 1-2 minutes to ensure thorough mixing.[6]
-
Curing: Pour the reacting mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 80-110 °C) for several hours.
-
Post-Curing: After demolding, post-cure the polyurethane sheet at a slightly elevated temperature for an extended period (e.g., 24 hours) to complete the reaction.
Diagram of the One-Shot Polyurethane Synthesis Workflow:
Caption: One-shot polyurethane synthesis workflow.
Protocol 3: Prepolymer Synthesis of Polyurethane with 1,14-Tetradecanediol
The prepolymer method involves a two-step process where a prepolymer is first formed, which is then chain-extended.[4] This method allows for better control over the polymer structure.
Materials:
-
Same as Protocol 2.
Procedure:
Step 1: Prepolymer Synthesis
-
Reaction Setup: In a reactor as described in Protocol 2, add the polyol and a molar excess of the diisocyanate.
-
Reaction: Heat the mixture with stirring under a nitrogen atmosphere at a controlled temperature (e.g., 70-90 °C) for a specific duration (e.g., 1-3 hours) to form an isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.
Step 2: Chain Extension
-
Chain Extender Addition: Cool the prepolymer to a suitable temperature (e.g., 50-70 °C) and add the 1,14-tetradecanediol (dissolved in a minimal amount of anhydrous solvent if necessary).
-
Mixing and Curing: Stir the mixture vigorously until the viscosity increases significantly. Then, pour the mixture into a mold and cure as described in the one-shot protocol.
Diagram of the Prepolymer Polyurethane Synthesis Workflow:
Caption: Prepolymer polyurethane synthesis workflow.
Part 3: Expected Properties and Characterization
The incorporation of 1,14-tetradecanediol is expected to significantly influence the properties of the resulting polyurethane.
Mechanical Properties
The long, flexible C14 chain of 1,14-tetradecanediol is likely to increase the flexibility and elongation at break of the polyurethane.[1] However, the specific impact on tensile strength and modulus will depend on the degree of phase separation and the crystallinity of the hard segments.
Table 1: Representative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| 1,4-Butanediol | ~25-50 | ~400-600 | ~10-30 | General Literature |
| 1,6-Hexanediol | ~20-45 | ~500-700 | ~5-25 | General Literature |
| 1,10-Decanediol | 8.23 - 21.55 | 1156 - 1630 | 0.5 - 2.1 | [7] |
| 1,14-Tetradecanediol (Expected) | ~5-20 | >1000 | ~0.1-5 | Hypothesized |
Note: The data for 1,10-decanediol is for a fluorinated analogue, and the values for 1,14-tetradecanediol are hypothesized based on trends observed with increasing chain length.
Thermal Properties
The introduction of a long aliphatic chain extender is expected to affect the thermal properties of the polyurethane. The glass transition temperature (Tg) of the soft segment may decrease due to increased chain mobility. The melting temperature (Tm) of the hard segment may also be altered depending on the ability of the long chains to crystallize. Increasing the chain extender content generally leads to a higher glass transition temperature of the hard segment.[3][8]
Table 2: Representative Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Soft Segment Tg (°C) | Hard Segment Tg/Tm (°C) | Reference |
| 1,4-Butanediol | -30 to -50 | Tm: 140-220 | [9] |
| 1,6-Hexanediol | -35 to -55 | Tm: 120-200 | General Literature |
| 1,3-Butanediol | Higher Tg than 1,4-BDO | No Tm (amorphous) | [9] |
| 1,14-Tetradecanediol (Expected) | -40 to -60 | Tm: <120 (if crystalline) | Hypothesized |
Note: The thermal properties are highly dependent on the specific formulation (isocyanate, polyol, and their ratios).
Characterization Techniques
To fully understand the structure-property relationships of polyurethanes synthesized with 1,14-tetradecanediol, a comprehensive characterization is essential.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyurethane.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures of the soft and hard segments, and the melting temperature of the hard segment.[8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethane.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature.[8]
-
Tensile Testing: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Conclusion
The use of diethyl tetradecanedioate, through its conversion to 1,14-tetradecanediol, presents a compelling avenue for the development of novel polyurethanes with tailored properties. The incorporation of this long-chain aliphatic diol is anticipated to yield materials with enhanced flexibility and unique thermal characteristics. The detailed protocols and application notes provided herein offer a robust framework for researchers to explore the synthesis and characterization of these advanced materials. Further investigation into the precise influence of 1,14-tetradecanediol on the morphology and performance of polyurethanes will undoubtedly open up new possibilities for their application in diverse fields, from biomedical devices to high-performance elastomers.
References
-
One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2022). National Institutes of Health. [Link]
-
Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021). The Royal Society of Chemistry. [Link]
-
Polyurethane. Wikipedia. [Link]
-
Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. [Link]
-
Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. (2019). Journal of Thermal Analysis and Calorimetry. [Link]
-
Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry (RSC Publishing). [Link]
-
Oligocarbonate Diols as Modifiers of Polyurethane Coatings. (2023). MDPI. [Link]
-
Polyurethane-Synthesis, properties and application- Module-3 and series-2. (2022). YouTube. [Link]
-
SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS A Thesis Pre. SMARTech. [Link]
-
EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. LUME UFRGS. [Link]
-
Synthesis and Characterization of Polyurethanes with High Renewable Carbon Content and Tailored Properties. ResearchGate. [Link]
-
One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2022). MDPI. [Link]
- Aliphatic polyurethane resin preparation method.
-
Enhanced Mechanical and Thermal Properties of Chain-Extended Waterborne Polyurethane Coatings with Cellulose Acetate Butyrate. (2020). MDPI. [Link]
-
Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. (2024). MDPI. [Link]
-
Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review. ResearchGate. [Link]
-
New Biocompatible Polyurethanes: Synthesis, Structural Characterization and Cytotoxicity. ResearchGate. [Link]
-
Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. (2020). ACS Omega. [Link]
-
Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. (2016). AIDIC. [Link]
-
Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. (2021). MDPI. [Link]
-
Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. (2018). National Institutes of Health. [Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023). MDPI. [Link]
-
Polyurethane Synthesis Guide. Scribd. [Link]
-
Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. [Link]
Sources
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Diethyl Tetradecanedioate Synthesis & Purification
Executive Overview
Diethyl tetradecanedioate (CAS: 19812-63-6) is a long-chain diester (
This guide addresses the critical "pain points" of this synthesis: incomplete conversion, removal of acidic byproducts, and thermal degradation during isolation.
Troubleshooting Guide (Q&A)
Q1: My final product has a persistent Acid Value (AV) > 1.0 mg KOH/g. What is the impurity?
Diagnosis: The primary impurity is Ethyl hydrogen tetradecanedioate (Monoethyl ester). Root Cause: The Fischer esterification is an equilibrium process. If water is not rigorously removed or if the reaction time is insufficient, the monoester does not fully convert to the diester. Solution:
-
Chemical Wash (Critical): The monoester behaves as a weak acid. It cannot be removed by simple water washing. You must perform a wash with saturated Sodium Bicarbonate (
) or Sodium Carbonate ( ) . This converts the monoester into its sodium salt, which partitions into the aqueous phase. -
Process Control: Use a Dean-Stark apparatus to continuously remove water during reflux. Ensure the reaction runs until the starting acid spot disappears on TLC (Solvent: Hexane/EtOAc 8:2).
Q2: The product appears yellow or brown instead of colorless/white. Is this acceptable?
Diagnosis: No. Pure Diethyl tetradecanedioate is a colorless liquid (warm) or white solid (cool). Root Cause:
-
Thermal Oxidation: Heating >150°C in the presence of air.
-
Catalyst Charring: Sulfuric acid can oxidize organic matter if added too quickly or if the concentration is too high. Solution:
-
Activated Charcoal Treatment: Dissolve the crude ester in hexane, treat with 5% w/w activated charcoal for 30 mins, filter through Celite, and re-concentrate.
-
Inert Atmosphere: Conduct the esterification under a nitrogen blanket.
Q3: My product solidifies at room temperature. Is it impure?
Diagnosis: Likely Pure . Explanation: Diethyl tetradecanedioate has a melting point of 29–31°C [1].[2] If your lab temperature is below 25°C, the product should be a solid or a semi-solid slurry. Action: Gently warm to 35°C. If it melts into a clear, colorless oil, it is physically characteristic of the pure compound. If it remains cloudy, you likely have unreacted Tetradecanedioic acid (MP ~126°C) [2].
Optimized Experimental Protocol
Phase 1: Synthesis (Fischer Esterification)
-
Reagents: 1,14-Tetradecanedioic acid (1.0 eq), Absolute Ethanol (10.0 eq),
(0.1 eq). -
Setup: Round-bottom flask with magnetic stir bar, Dean-Stark trap (filled with ethanol/toluene azeotrope agent if necessary, though excess ethanol usually suffices), and reflux condenser.
-
Step-by-Step:
-
Dissolve the diacid in ethanol.
-
Add
dropwise (exothermic). -
Reflux for 6–8 hours. Monitor water collection in the trap.
-
Endpoint: TLC check (Hexane/EtOAc 8:2). The baseline spot (Diacid) must be absent.
-
Phase 2: Workup & "Self-Validating" Purification
This workflow relies on chemical partitioning to guarantee purity.
-
Concentration: Remove excess ethanol via rotary evaporation.
-
Solubilization: Dissolve residue in Diethyl Ether or Ethyl Acetate .
-
Acid Removal (The Filter):
-
Wash 2x with Saturated
. Observation: Gas evolution ( ) indicates removal of acid/monoester. -
Wash 1x with Brine.
-
-
Drying: Dry organic layer over anhydrous
. Filter and evaporate.
Phase 3: Final Polishing
-
Method A (Preferred): Vacuum Distillation
-
Requires high vacuum (<1 mmHg).
-
Collect fraction at ~180–200°C / 0.5 mmHg .
-
-
Method B (Alternative): Low-Temp Recrystallization
-
Dissolve crude oil in minimum hot Hexane .
-
Cool to 0°C to 4°C overnight.
-
Filter the white crystals rapidly (they melt easily).
-
Analytical Data & Specifications
| Parameter | Specification | Method/Notes |
| Appearance | White solid or Colorless liquid | Dependent on Temp (MP: 29-31°C) |
| GC Purity | > 98.5% | Monoester elutes before Diester |
| Acid Value | < 0.5 mg KOH/g | Titration (indicates free acid removal) |
| Diagnostic quartet for ethyl ester | ||
| Methylene backbone envelope |
Visual Workflow (Impurity Rejection)
The following diagram illustrates the critical control points where specific byproducts are rejected from the system.
Caption: Impurity rejection workflow highlighting the chemical separation of monoesters via basic wash and physical separation of oligomers via distillation.
References
-
Sigma-Aldrich. Diethyl tetradecanedioate Product Specification & Properties. Retrieved from .
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78727, Dimethyl tetradecanedioate (Analogous Diester Data). Retrieved from .[3]
-
BenchChem. Synthesis and Purification of Long-Chain Diesters. Technical Support Document. Retrieved from .
-
NIST Chemistry WebBook. Diethyl Phthalate (Reference for Ester Boiling Point Trends). Retrieved from .
Sources
- 1. Diethyl Tetradecanedioate CAS: 19812-63-6 - Diethyl, Tetradecanedioate | Made-in-China.com [mm.made-in-china.com]
- 2. CAS:19812-63-6 FT-0637911 DIETHYL TETRADECANEDIOATE Product Detail Information [finetechchem.com]
- 3. Dimethyl tetradecanedioate | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esterification of Tetradecanedioic Acid
Topic: Troubleshooting Low Yield in Tetradecanedioic Acid (TDA) Esterification Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Scope: Synthesis of Dimethyl/Diethyl Tetradecanedioate and Mono-ester derivatives.
Executive Summary: The "Long-Chain" Trap
Tetradecanedioic acid (TDA) presents a unique challenge compared to shorter dicarboxylic acids like succinic or adipic acid. Its C14 aliphatic chain imparts significant hydrophobicity, while the terminal carboxylic acids create a "surfactant-like" amphiphilic structure.
Low yield typically stems from three convergent failure modes:
-
Solubility-Limited Kinetics: TDA is practically insoluble in cold methanol/ethanol, preventing catalyst interaction.
-
Equilibrium Stagnation: The hydrophobicity of the mono-ester intermediate often causes it to precipitate or form micelles before the second esterification occurs.
-
Work-up Emulsions: The product behaves like a soap during aqueous washes, leading to massive physical loss in the separatory funnel.
Module 1: Diagnostic Decision Tree
Before altering your protocol, identify the bottleneck using this logic flow.
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Module 2: Critical Troubleshooting FAQs
Category A: Reaction Kinetics & Solubility
Q1: The reaction mixture remains cloudy even at reflux. How does this affect yield?
A: If the TDA is not fully dissolved, the reaction is limited by the surface area of the solid. The protons (
-
The Fix: Do not rely on methanol alone. Use a co-solvent system .
-
Protocol: Dissolve TDA in minimal THF or Toluene first, then add Methanol (3-5 equivalents relative to solvent volume). This ensures homogeneity.
-
Note: Toluene is preferred if you plan to use a Dean-Stark trap (azeotropic removal of water).
-
Q2: I am using standard Fischer conditions (
-
The Fix: Switch to Thionyl Chloride (
) .-
reacts with MeOH to generate anhydrous
and consumes water produced during esterification (forming gas and ). This chemically "dehydrates" the reaction, pushing equilibrium to completion. -
Reference: This is superior to
for fatty acids where water removal is difficult due to the low boiling point of methanol [1].
-
reacts with MeOH to generate anhydrous
Category B: Selectivity (Mono vs. Di)
Q3: I am trying to make the diester, but I see significant mono-ester by TLC/LCMS. A: This indicates "steric/hydrophobic shielding." Once the first ester forms, the molecule becomes more amphiphilic and may form micelle-like aggregates in polar methanol, shielding the second carboxylic acid from the catalyst.
-
The Fix: Increase the concentration of the alcohol to disrupt aggregates and increase temperature. If using
, ensure you are using at least 2.5 equivalents relative to the diacid (slight excess).
Q4: I actually need the Mono-ester (e.g., for GLP-1 linker synthesis), but I keep getting diester. A: "Low yield" here is a selectivity issue. Fischer esterification is statistically driven to the diester.
-
The Fix: You cannot easily stop Fischer esterification at the mono-stage for symmetrical diacids.
-
Strategy: Use a statistical synthesis (1:0.3 molar ratio of Diacid:Alcohol) and separate unreacted diacid from mono-ester via column chromatography.
-
Alternative: Use cyclic anhydride ring opening . Dehydrate TDA to its anhydride (using Acetic Anhydride), then react with 1 equivalent of alcohol. This guarantees 100% mono-ester selectivity [2].
-
Category C: Work-up & Isolation (The "Soap" Problem)
Q5: My yield was good by HPLC, but after extraction, I lost 50% of the mass. What happened? A: You likely created a stable emulsion. TDA esters are essentially non-ionic surfactants. When you shake them with water/bicarbonate, they form emulsions that trap the product in the aqueous layer or the rag layer.
-
The Fix:
-
Avoid vigorous shaking. Invert the funnel gently.
-
Salting Out: Use saturated Brine (
) instead of water for all washes. The high ionic strength prevents emulsion formation. -
Filter the Interphase: If a rag layer forms, filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks on the filter.
-
Module 3: Validated High-Yield Protocols
Method A: The "Sledgehammer" (Thionyl Chloride)
Best for: Maximizing Diester Yield, overcoming equilibrium.
Reagents:
-
Tetradecanedioic Acid (1.0 eq)
-
Methanol (Solvent, excess)[5]
-
Thionyl Chloride (
) (2.5 eq)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a stir bar and a drying tube (CaCl2) or
line. -
Chill: Add Methanol to the RBF and cool to 0°C (Ice bath). Exothermic reaction warning.
-
Activate: Add
dropwise over 20 minutes. (Generates anhydrous HCl in situ). -
Add Substrate: Add solid TDA. Remove ice bath.
-
Reflux: Heat to reflux (65°C) for 3-5 hours. The solution should become clear.
-
Work-up:
-
Evaporate solvent completely on a rotovap (removes excess HCl and
). -
Redissolve residue in Ethyl Acetate.
-
Wash gently with Saturated
(neutralize traces of acid) and then Brine. -
Dry over
, filter, and concentrate.[5]
-
-
Purification: Recrystallize from cold Methanol or Hexanes if necessary (TDA diesters are often solids/waxy solids).
Method B: Azeotropic Fischer (Dean-Stark)
Best for: Ethyl/Propyl esters or when
Reagents:
-
TDA (1.0 eq)
-
Ethanol (5.0 eq)
-
Toluene (Volume ratio 2:1 vs Ethanol)
- (Cat. 0.1 eq)
Step-by-Step:
-
Dissolution: Dissolve TDA in the Toluene/Ethanol mix. The Toluene helps solubility.
-
Reflux: Attach a Dean-Stark trap filled with Toluene/Ethanol mix. Reflux vigorously.
-
Water Removal: As the reaction proceeds, the ternary azeotrope (Water/EtOH/Toluene) carries water into the trap.[5]
-
Monitor: Continue until theoretical water volume is collected or TLC shows no mono-ester.
Module 4: Comparative Data & Chemistry
Solvent Solubility Matrix (at 25°C)
Understanding where TDA dissolves is key to selecting the right method.
| Solvent | TDA Solubility | Suitability for Esterification |
| Water | Insoluble | N/A |
| Methanol | Poor (< 5 mg/mL) | Poor (Requires heat or |
| Ethanol | Moderate | Fair (Better than MeOH) |
| THF | High | Excellent (Use as co-solvent) |
| Toluene | Moderate (High with heat) | Good (Use for Dean-Stark) |
| DMSO | High | Avoid (Hard to remove during workup) |
Reaction Pathway Visualization
Figure 2: The kinetic pathway. Note that the first step is often the rate-limiting step due to solubility.
References
-
PubChem. Tetradecanedioic acid | C14H26O4. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. Org. Synth. 1985, 63, 183. (General reference for Steglich/DMAP methods if acid catalysis fails). Available at: [Link]
- Google Patents.Process for purifying long-chain dicarboxylic acid. US6218574B1. (Industrial purification insights).
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting peak tailing in the chromatography of Diethyl tetradecanedioate
Welcome to the technical support center for the chromatographic analysis of Diethyl tetradecanedioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on peak tailing. As Senior Application Scientists, we provide not just steps, but the underlying scientific reasoning to empower your method development and analysis.
Frequently Asked Questions (FAQs): Initial Diagnosis
Q1: I'm seeing significant peak tailing for Diethyl tetradecanedioate. Where do I even begin to troubleshoot?
A1: Peak tailing indicates a problem that can stem from chemical interactions, physical setup, or method parameters. The first step is to determine if the issue is specific to your analyte or affects all peaks in the chromatogram.
-
If only the Diethyl tetradecanedioate peak (and other similar polar analytes) is tailing: This suggests a chemical interaction issue between the analyte and the system. The ester groups in Diethyl tetradecanedioate, while attached to a non-polar backbone, can engage in secondary interactions with active sites.
-
If all peaks, including the solvent peak, are tailing: This almost always points to a physical problem in the gas flow path, such as improper column installation, dead volume, or a contaminated inlet.[1][2]
To systematically diagnose the issue, follow the diagnostic workflow below.
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Guide: Gas Chromatography (GC) Focus
Given its high boiling point (351.3°C) and relatively non-polar nature, Diethyl tetradecanedioate is ideally suited for Gas Chromatography (GC).[3][4] The following sections address the most common causes of peak tailing in a GC system for this analyte.
Section 1: Physical and Installation Issues
Q2: You mentioned column installation. How can something so simple cause such a significant problem?
A2: The transition from the injector to the analytical column is a critical point where peak shape is defined. If the column is positioned too high or too low within the inlet, it can create unswept volumes or turbulence in the carrier gas flow path.[1][2] A portion of the analyte molecules can get trapped in these areas and are released slowly, resulting in a tailing peak.[2]
Protocol: Proper GC Column Cutting and Installation
-
Cutting the Column:
-
Use a high-quality ceramic scoring wafer or a diamond-tipped scribe.
-
Score the fused silica tubing firmly at a 90° angle.
-
Gently flick the column on the opposite side of the score. It should break cleanly.
-
Inspect the cut under magnification (e.g., a small microscope or magnifying glass). The surface should be flat and free of jagged edges, shards, or burrs. A poor cut is a primary source of peak tailing as it creates turbulence.[2][5]
-
-
Measuring Installation Depth:
-
Place the correct ferrule and column nut onto the column, ensuring the ferrule is oriented correctly (tapered end towards the nut).
-
Use the scoring tool to gently mark the column at the precise length specified by your GC instrument manufacturer for the specific inlet you are using. This is a critical step.
-
-
Installation:
-
Carefully insert the column into the inlet until the mark is aligned with the bottom of the column nut.
-
Hand-tighten the nut, then use a wrench to tighten it an additional quarter to half-turn. Do not overtighten, as this can crush the column or damage the fitting.
-
Self-Validation: After installation, inject a non-retained, non-polar compound like methane or a light hydrocarbon. This compound should not tail. If it does, it confirms a flow path problem, very likely related to the installation or cut.[6]
-
Q3: My peak tailing appeared suddenly after routine maintenance. What should I check first?
A3: If the problem appeared after maintenance (e.g., changing the septum or liner), the most likely culprits are a contaminated inlet liner or an incorrectly installed column.
-
Contaminated Liner: Non-volatile residues from previous samples can accumulate in the inlet liner, creating "active sites."[1] While Diethyl tetradecanedioate is not strongly basic, its ester functional groups can still interact with these active sites, causing tailing. Replace the liner with a new, deactivated one.
-
Column Installation: Re-verify the column installation depth as described in the protocol above. It is very common to inadvertently change the column's position during liner or septum replacement.
Section 2: Method and Chemical Issues
Q4: Could I be injecting too much sample? How do I diagnose column overload?
A4: Yes, column overload is a frequent cause of peak shape distortion, leading to fronting or tailing.[3][5] In GC, the stationary phase film is very thin and can be easily saturated.[5]
Diagnostic Test for Overload:
The diagnosis is straightforward: prepare and inject a 1:10 and a 1:100 dilution of your sample.
-
If the peak shape improves and becomes more symmetrical with dilution, you have confirmed mass overload.[7]
-
If the peak tailing factor remains consistent across dilutions, the problem lies elsewhere.
| Parameter | Action to Mitigate Overload | Rationale |
| Sample Concentration | Reduce the concentration of the sample. | This is the most direct way to reduce the mass of analyte introduced onto the column.[5] |
| Injection Volume | Decrease the injection volume. | Reduces the total mass of analyte being loaded. |
| Split Ratio | Increase the split ratio (e.g., from 20:1 to 100:1). | This vents a larger portion of the injected sample, reducing the amount that enters the column. |
| Column Choice | Use a column with a thicker stationary phase film (e.g., 0.5 µm instead of 0.25 µm). | A thicker film provides a higher sample capacity.[8] |
Q5: My analyte is not basic. Why would secondary interactions be a problem?
A5: While the classic example of secondary interactions involves basic analytes interacting with acidic silanol groups on an HPLC column, a similar principle applies in GC.[9][10] "Active sites" in a GC system are not limited to silanols but can be any surface that promotes unwanted adsorption. These can include:
-
Contaminants: Non-volatile matrix components baked onto the inlet liner or column head.[8]
-
Metal Surfaces: Exposed metal in the liner or fittings.
-
Degraded Column Phase: Areas where the stationary phase has been stripped, exposing the fused silica surface.
Even though Diethyl tetradecanedioate is neutral, its polar ester groups can be susceptible to adsorption on these active sites. To resolve this, use high-quality, deactivated inlet liners and trim the first 10-20 cm from the column inlet to remove any accumulated non-volatile residue or damaged phase.[8]
Potential HPLC-Related Issues
While GC is the preferred method, if you are analyzing Diethyl tetradecanedioate by HPLC, the causes of peak tailing shift towards column chemistry and mobile phase interactions.
Q6: If I am using HPLC, what are the most likely causes of peak tailing for a neutral, non-polar compound like Diethyl tetradecanedioate?
A6: For a neutral compound, the classic pH-dependent silanol interactions are less of a concern.[11] However, tailing can still occur due to several factors:
-
Column Bed Deformation: The most common cause for all peaks tailing in an HPLC system is a physical problem at the head of the column.[7][12] This can be a partially blocked inlet frit or a void (a collapsed area of the packed bed). This distortion affects the sample flow onto the column, causing poor peak shape for everything.[12]
-
Secondary Hydrophobic Interactions: While the primary retention mechanism on a C18 column is hydrophobic, subtle secondary interactions can still occur between the ester groups of your analyte and the stationary phase surface, especially with older, less deactivated "Type A" silica columns.[13]
-
Solution: Use a modern, high-purity, fully end-capped "Type B" silica column. End-capping blocks many of the residual silanol groups that can cause these interactions.[9]
-
-
Extra-Column Volume: Excessive volume between the injector and the detector (in tubing, fittings, or the detector flow cell) causes band broadening and can manifest as tailing, especially for early-eluting peaks.[10][14]
-
Solution: Minimize tubing length and use the narrowest internal diameter tubing appropriate for your system (e.g., 0.005"). Ensure all fittings are properly seated to avoid dead volume.[14]
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Retrieved from [Link]
-
Borcsok, E., & Kirkland, J. J. (1983). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 55(9), 1625–1629. Retrieved from [Link]
-
Dolan, J. W. (2005, May 1). Overload or Minor Peak? Chromatography Online. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
LCGC International. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. Retrieved from [Link]
-
Bravi, E., Perretti, G., & Montanari, L. (2007). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. Journal of the American Oil Chemists' Society, 84, 495-499. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2009, April 10). Peak tailing and overloading. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Smuts, J., & Walsh, K. (2016). Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography. Journal of the American Oil Chemists' Society, 93(4), 485–494. Retrieved from [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 607-617. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
-
OSHA. (n.d.). Diethyl Ketone. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Klee, M. (2023, December 8). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. Chromatography Online. Retrieved from [Link]
-
MDPI. (2021, December 14). An HPLC Method for Detection of 17 Characteristic Components in Tea Extract. Retrieved from [Link]
-
NIST. (n.d.). 2-Tetradecanone. NIST WebBook. Retrieved from [Link]
-
Brown, P. R., Beebe, J. M., & Turcotte, J. (1989). The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography. Critical Reviews in Analytical Chemistry, 21(3), 193-208. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Gas Chromatography.pdf. Retrieved from [Link]
Sources
- 1. eastharbourgroup.com [eastharbourgroup.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CAS:19812-63-6 FT-0637911 DIETHYL TETRADECANEDIOATE Product Detail Information [finetechchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Diethyl Tetradecanedioate CAS: 19812-63-6 - Diethyl and Tetradecanedioate [huaronggroup.en.made-in-china.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Diethyl tetradecanedioate 99 19812-63-6 [sigmaaldrich.com]
Technical Support Center: Forced Degradation of Diethyl Tetradecanedioate
Status: Operational Ticket ID: FDS-DET-105 Subject: Stress Testing Protocols, Degradation Pathways, and Analytical Troubleshooting for Diethyl Tetradecanedioate Assigned Specialist: Senior Application Scientist, Stability Group
Introduction
Welcome to the technical support hub for Diethyl tetradecanedioate (CAS 105-01-1) . This guide addresses the specific challenges encountered during the forced degradation (stress testing) of long-chain aliphatic diesters. Unlike simple small molecules, this compound presents unique hurdles regarding solubility, detection limits (lack of chromophores), and volatility .
This document is not a generic template; it is a troubleshooting manual designed to resolve the "Why is my mass balance failing?" and "Why can't I see the degradants?" questions that arise during ICH Q1A(R2) execution.
Module 1: Hydrolytic Degradation (Acid & Base)[1][2]
The Core Mechanism
Diethyl tetradecanedioate contains two ester linkages susceptible to hydrolysis. The degradation is stepwise, not instantaneous.
Degradation Pathway:
-
Parent: Diethyl tetradecanedioate
-
Intermediate: Monoethyl tetradecanedioate (often overlooked, leading to mass balance errors)
-
Final Product: Tetradecanedioic acid (insoluble in water/acid, precipitates out)
Troubleshooting Guide
Q: I am observing precipitation in my acid stress samples (0.1 N HCl). Is this normal? A: Yes, and it is a critical experimental artifact.
-
Cause: The final degradation product, Tetradecanedioic acid , is a long-chain C14 fatty acid. It is highly lipophilic and insoluble in aqueous acidic media.
-
Risk: If the degradant precipitates, it will not be injected into the HPLC/GC, leading to a massive drop in assay value without the appearance of a corresponding impurity peak (Mass Balance Failure).
-
Solution: You must use a co-solvent .[1] Do not use pure aqueous acid/base.
-
Protocol: Prepare the stress media as 50:50 v/v Acetonitrile:0.2 N HCl (or NaOH). Acetonitrile is preferred over methanol to prevent transesterification (where the ethyl ester swaps with methyl, creating a false impurity: Dimethyl tetradecanedioate).
-
Q: My base hydrolysis (0.1 N NaOH) reaction is too fast; the parent disappears in minutes. How do I control it? A: Saponification of aliphatic esters is kinetically much faster than acid hydrolysis.
-
Adjustment: Lower the concentration to 0.01 N NaOH or reduce the temperature to 5°C - 10°C .
-
Quenching: You must quench immediately with an equivalent amount of acid (e.g., 0.01 N HCl) before analysis. If you inject a high pH sample into a silica-based HPLC column, you risk dissolving the stationary phase, but more importantly, the hydrolysis will continue in the autosampler vial.
Visualizing the Pathway
Figure 1: Stepwise hydrolysis pathway of Diethyl tetradecanedioate. Note that k2 (second hydrolysis) is often slower than k1 due to steric and electronic effects.
Module 2: Oxidative & Thermal Stress
The Volatility Trap
Q: I heated the sample to 60°C for thermal stress, and the assay dropped by 15%, but no degradants appeared. Is the molecule decomposing completely? A: Likely not. You are witnessing volatility , not degradation.
-
Mechanism: Diethyl tetradecanedioate is an ester with a boiling point around ~180-200°C (at reduced pressure), but it has significant vapor pressure at 60°C in an open vessel or a non-hermetic seal.
-
Validation Step: Perform the thermal stress in a sealed headspace vial or a crimped HPLC vial. If the assay remains stable in the sealed vial but drops in the open one, the loss is physical (evaporation), not chemical.
Oxidation Challenges
Q: I am using 3% H2O2. Which impurities should I look for?
A: Aliphatic esters are relatively stable to oxidation compared to amines or alkenes. However, radical attack can occur at the
-
Target Impurities: Look for
-hydroxy or -keto derivatives. -
Warning: If you use Methanol as a co-solvent in oxidative stress, H2O2 can oxidize methanol to formaldehyde/formic acid, which can then react with your analyte. Always use Acetonitrile for oxidative stress studies of esters.
Module 3: Analytical Method Strategy
This is the most frequent point of failure. Diethyl tetradecanedioate lacks a conjugated
Method Selection Matrix
| Feature | HPLC-UV (Diode Array) | GC-FID / GC-MS | LC-MS / CAD / ELSD |
| Suitability | Low | High | High |
| Reason | Only absorbs at <210 nm (carbonyl). Solvents absorb here too (noise). | Volatile enough for GC. Universal carbon detection. | Excellent for non-chromophoric compounds. |
| Limit of Detection | Poor (ppm level difficult) | Excellent | Good |
| Degradant Detection | The Acid degradant might be invisible if mobile phase pH is acidic. | Derivatization (TMS) required for the Acid degradant. | Direct detection of Acid and Ester. |
Critical Protocol: GC-FID is Preferred
For this specific molecule, Gas Chromatography (GC) is often superior to HPLC because:
-
Sensitivity: FID detects carbon-hydrogen bonds efficiently.
-
Resolution: Easily separates the diester, monoester, and free acid (though the free acid often requires derivatization with BSTFA or MSTFA to pass through the column without tailing).
Recommended GC Conditions:
-
Column: DB-5ms or DB-Wax (30m x 0.25mm, 0.25µm).
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min 280°C (hold 5 min). -
Inlet: Split mode (to avoid overloading).
If you MUST use HPLC:
-
Wavelength: 210 nm.
-
Mobile Phase: Water/Acetonitrile (Do not use Methanol/Acetone as they cut off UV at 210 nm).
-
Buffer: Phosphate buffer pH 2.5 (suppresses ionization of the acid degradant, keeping it in the neutral form to retain on C18).
Workflow: Method Development Decision Tree
Figure 2: Decision matrix for selecting the analytical technique. For Diethyl tetradecanedioate, the path leads to GC-FID or LC-CAD.
Summary of Stress Conditions (ICH Q1A Aligned)
| Stress Type | Condition | Time | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl / ACN (50:50) @ 60°C | 1-5 Days | 5-20% | Must use co-solvent to prevent precipitation of Tetradecanedioic acid. |
| Base Hydrolysis | 0.01 N NaOH / ACN (50:50) @ RT | 1-4 Hours | 5-20% | Reaction is very fast. Quench immediately. |
| Oxidation | 3% H2O2 / ACN @ RT | 1-3 Days | 5-20% | Avoid Methanol. Monitor for |
| Thermal | 60°C (Sealed Vial) | 7 Days | < 5% | Use sealed vials to distinguish degradation from evaporation. |
| Photolytic | 1.2 million lux hours | -- | Negligible | Ester is not UV active; degradation unlikely unless photosensitizers are present. |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Conference on Harmonisation.[4][5] Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][6][7] Advanced Drug Delivery Reviews. (Provides context on mass balance and hydrolysis pathways). Link
-
BenchChem. (2025).[8] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diethyl Pentadecanedioate. (Analogous method for long-chain diesters). Link
-
U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Standard GC protocols for diesters). Link
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. helago-sk.sk [helago-sk.sk]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Diethyl Tetradecanedioate in Analytical Standards
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for overcoming solubility issues encountered with Diethyl tetradecanedioate when preparing analytical standards. Our aim is to equip you with the scientific rationale and proven methodologies to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my Diethyl tetradecanedioate standard. Why is it so poorly soluble in common solvents?
A1: The solubility of a compound is primarily governed by the principle of "like dissolves like."[1] Diethyl tetradecanedioate (C₂H₅OOC(CH₂)₁₂COOC₂H₅) possesses a long, nonpolar twelve-carbon aliphatic chain ((CH₂)₁₂) that dominates its chemical character. This extensive hydrocarbon region makes the molecule highly nonpolar.[2][3] Consequently, it exhibits poor solubility in polar solvents such as water, methanol, and acetonitrile. Esters with shorter hydrocarbon chains are more water-soluble, but this solubility decreases significantly as the chain length increases.[2][3]
Q2: What are the initial recommended solvents to try for dissolving Diethyl tetradecanedioate?
A2: Based on its nonpolar nature, you should start with nonpolar or moderately polar organic solvents. The following are recommended as a starting point:
-
Hexane: As a nonpolar aliphatic hydrocarbon, hexane is an excellent initial choice for dissolving long-chain esters and fatty acids.[4][5]
-
Ethyl Acetate: This is a moderately polar solvent that can be effective for dissolving esters.[6]
-
Dichloromethane (DCM) or Chloroform: These chlorinated solvents are also good options for nonpolar compounds.
It is advisable to begin with a small amount of the standard and incrementally add the solvent to assess solubility.
Q3: My standard is for a reverse-phase HPLC analysis, and I need to use a mobile phase-compatible solvent. What should I do if my compound is insoluble in acetonitrile or methanol?
A3: This is a common challenge when working with nonpolar compounds in reverse-phase chromatography. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to poor peak shape and other chromatographic issues. Here are some strategies:
-
Use a Co-solvent System: Prepare a stock solution in a strong nonpolar solvent like hexane, and then perform serial dilutions in a solvent that is miscible with your mobile phase, such as isopropanol or acetone.
-
"Crash Out" Method (with caution): Dissolve the standard in a minimal amount of a strong, nonpolar solvent (e.g., a few microliters of hexane or DCM) and then dilute it with your mobile phase or a compatible solvent like acetonitrile. Be aware that the compound may precipitate, so careful visual inspection is crucial.
-
Solvent Exchange: After dissolving the standard in a volatile nonpolar solvent like hexane or diethyl ether, you can evaporate the solvent under a gentle stream of nitrogen and then reconstitute the residue in a weaker, mobile-phase compatible solvent.
Q4: I've managed to dissolve the standard, but I'm seeing broad or split peaks in my chromatogram. What could be the cause?
A4: Poor peak shape is often linked to solubility issues.[7]
-
Solvent Mismatch: If the injection solvent is significantly stronger (more nonpolar in reverse-phase) than your mobile phase, it can cause the analyte to band improperly on the column, leading to peak distortion. Try to prepare your final dilution in a solvent that is as close in composition to your mobile phase as possible.
-
Precipitation on the Column: If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column, causing peak tailing and broadening.[8]
-
Column Overload: Injecting too concentrated a sample can also lead to peak fronting.[7]
Troubleshooting Guide: A Systematic Approach to Solvent Selection
This guide provides a structured workflow for determining the optimal solvent system for your Diethyl tetradecanedioate standard.
Step 1: Initial Solubility Screening
The first step is to perform a qualitative solubility test with a range of solvents.
Experimental Protocol:
-
Weigh out a small, known amount (e.g., 1 mg) of Diethyl tetradecanedioate into several clean vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and vortex, up to a total volume of 1 mL.
-
Record your observations.
Solvent Selection Table
| Solvent | Polarity | Expected Solubility for Diethyl tetradecanedioate | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like" principle for long hydrocarbon chains.[4][5] |
| Toluene | Nonpolar | High | Aromatic nonpolar solvent, effective for many organic compounds. |
| Dichloromethane (DCM) | Moderately Polar | High | Good general-purpose solvent for a wide range of organic molecules. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Ester functional group may enhance solubility.[6] |
| Acetone | Polar Aprotic | Low to Moderate | May be a useful intermediate or co-solvent. |
| Isopropanol (IPA) | Polar Protic | Low | Can be a useful "bridge" solvent to mix nonpolar and polar solutions. |
| Acetonitrile (ACN) | Polar Aprotic | Very Low | Common HPLC solvent, but poor for highly nonpolar compounds.[1] |
| Methanol | Polar Protic | Very Low | Common HPLC solvent, but poor for highly nonpolar compounds.[1][9] |
Step 2: Co-Solvent System Development (for HPLC)
If your primary solvent is not compatible with your mobile phase, a co-solvent strategy is necessary.
Experimental Protocol:
-
Prepare a concentrated stock solution of Diethyl tetradecanedioate in your chosen primary solvent (e.g., hexane).
-
In a separate vial, mix your primary solvent with a mobile-phase compatible solvent (e.g., isopropanol or acetone) in varying ratios (e.g., 90:10, 50:50, 10:90).
-
Attempt to dilute your stock solution with these co-solvent mixtures.
-
Observe for any precipitation. The optimal co-solvent mixture is the one with the highest proportion of mobile-phase compatible solvent that keeps your analyte in solution at the desired concentration.
Workflow for Solvent Selection
Sources
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of a GC-MS Method for Diethyl Tetradecanedioate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Diethyl tetradecanedioate. We will explore the critical validation parameters, compare the GC-MS methodology with viable alternatives, and provide the experimental data necessary to support the robustness and reliability of this analytical approach. This document is structured to offer not just a protocol, but a foundational understanding of the principles that ensure data integrity and analytical excellence.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For drug development professionals, this is not merely a procedural step but a cornerstone of regulatory compliance and confidence in analytical results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation[3][4][5][6]. These guidelines underscore the importance of establishing a suite of performance characteristics to ensure that a method is reliable, reproducible, and accurate for the intended analytical application.
Diethyl tetradecanedioate, a long-chain dicarboxylic acid ester, finds applications as a plasticizer and in the synthesis of fragrances and pharmaceutical intermediates[7][8]. Its accurate quantification is crucial for quality control, pharmacokinetic studies, and formulation development. While other analytical techniques exist, GC-MS offers a powerful combination of high-resolution separation and sensitive, specific detection, making it a preferred method for the analysis of volatile and semi-volatile organic compounds like esters[9][10].
GC-MS Method Validation: A Deep Dive
The validation of a GC-MS method for quantifying Diethyl tetradecanedioate involves a systematic evaluation of several key performance parameters, as stipulated by ICH Q2(R1) guidelines[11][12]. These parameters collectively provide a comprehensive picture of the method's capabilities and limitations.
Core Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present[2].
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity[1][11].
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[1].
Below is a logical workflow for the validation of the GC-MS method.
Caption: Workflow for GC-MS Method Validation.
Experimental Design and Data Presentation
A well-designed set of experiments is crucial for a successful method validation. Here, we outline the protocols for each validation parameter and present the expected performance data in a comparative format.
Specificity
Protocol:
-
Analyze a blank matrix sample (e.g., plasma, formulation excipients) to assess for interfering peaks at the retention time of Diethyl tetradecanedioate and the internal standard (IS).
-
Analyze a sample of the blank matrix spiked with the analyte and IS to confirm peak identity and resolution from matrix components.
-
Analyze samples of the analyte in the presence of potentially interfering substances, such as related compounds or degradation products.
Acceptance Criteria: No significant interference at the retention time of the analyte and IS. The analyte peak should be well-resolved from any other peaks.
Linearity and Range
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of Diethyl tetradecanedioate. A minimum of five concentration levels is recommended[11].
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
The y-intercept should be close to zero.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Table 1: Linearity Data for Diethyl Tetradecanedioate Quantification
| Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 5.0 | 5.10 | 102.0 |
| 25.0 | 24.75 | 99.0 |
| 50.0 | 50.50 | 101.0 |
| 100.0 (ULOQ) | 98.00 | 98.0 |
| Regression Equation: | y = 0.012x + 0.005 | r²: 0.998 |
Accuracy and Precision
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze five replicates of each QC level in a single analytical run (intra-day precision and accuracy).
-
Repeat the analysis on three different days to determine inter-day precision and accuracy.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for LLOQ).
-
Precision: The %CV should not exceed 15% (20% for LLOQ).
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 3.0 | 102.5 | 5.8 | 101.7 | 7.2 |
| Medium | 40.0 | 98.9 | 4.1 | 99.5 | 5.5 |
| High | 80.0 | 101.2 | 3.5 | 100.8 | 4.9 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by calculating the standard deviation of the response and the slope of the calibration curve.
-
LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1). The LOQ should be subsequently validated by analyzing a suitable number of samples at this concentration[1].
Acceptance Criteria: The LOQ must meet the accuracy and precision criteria mentioned above.
Table 3: Sensitivity of the GC-MS Method
| Parameter | Value |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness
Protocol:
-
Introduce small, deliberate variations to the GC-MS method parameters. Examples include:
-
GC oven temperature program (± 2°C)
-
Injector temperature (± 5°C)
-
Carrier gas flow rate (± 5%)
-
-
Analyze a set of samples under each modified condition.
-
Evaluate the impact of these changes on the analytical results, such as retention time, peak shape, and quantification.
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during normal use.
Comparison with Alternative Methods: GC-MS vs. LC-MS/MS
While GC-MS is a robust technique for Diethyl tetradecanedioate, it's essential to consider alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 4: Comparison of GC-MS and LC-MS/MS for Diethyl Tetradecanedioate Quantification
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires analyte to be volatile or amenable to derivatization. Diethyl tetradecanedioate is suitable. | Suitable for a wider range of polarities and volatilities without derivatization. |
| Derivatization | May not be necessary for this ester, but can be used to improve chromatography for the parent dicarboxylic acid[13][14][15]. | Generally not required, simplifying sample preparation. |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode. LODs in the low pg range are achievable[16]. | Often provides higher sensitivity, especially for non-volatile compounds. |
| Selectivity | High selectivity due to mass-based detection. | Very high selectivity with Multiple Reaction Monitoring (MRM) mode, minimizing matrix interference[17]. |
| Throughput | Can be lower due to longer run times. | Can offer higher throughput with modern UPLC systems. |
| Cost | Generally lower instrument and operational costs. | Higher initial instrument cost. |
Causality behind Method Choice: The selection of GC-MS for Diethyl tetradecanedioate is justified by its inherent volatility and thermal stability, making it well-suited for gas chromatography without the need for derivatization. The high selectivity of mass spectrometry ensures reliable quantification even in complex matrices. While LC-MS/MS can also be a powerful tool, particularly for the parent dicarboxylic acid which may require derivatization for GC analysis[18], the direct analysis of the ester by GC-MS offers a simpler and more cost-effective workflow.
Caption: Comparison of GC-MS and LC-MS/MS.
Conclusion
The validation of a GC-MS method for the quantification of Diethyl tetradecanedioate is a rigorous process that ensures the generation of reliable and accurate data. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can have a high degree of confidence in their analytical results. The presented experimental data and protocols, grounded in ICH and FDA guidelines, provide a solid framework for the successful implementation of this method. While alternative techniques like LC-MS/MS exist, the GC-MS approach offers a compelling combination of performance, simplicity, and cost-effectiveness for this particular analyte. Ultimately, a thoroughly validated analytical method is not just a regulatory requirement but a fundamental component of sound scientific practice.
References
-
Shuda, S. A., Folger, J. F., Spargo, E., & Logan, B. K. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). Journal of Forensic Sciences, 69(5), 1718–1729. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
ElSohly, M. A., Gul, W., & Wanas, A. S. (2023). Development and Validation of a GC-FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ8-Tetrahydrocannabinol and Vaping Products. Planta Medica, 89(13), 1269–1276. [Link]
-
Fornaro, A., Gutzwiller, L., Müller, L., & Prévôt, A. S. H. (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 32(13), 2296–2304. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
-
GC/MS analysis of long-chain esters standards. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Limoncino, A., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(10), 1754-1771. [Link]
-
Myint, A., et al. (2012). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Journal of Chromatography A, 1247, 144-153. [Link]
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024, December 16). LCGC International. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Cardoso, D. R., et al. (2004). Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS). Journal of Agricultural and Food Chemistry, 52(18), 5523–5529. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Ecker, J., Scherer, M., & Schmitz, G. (2012). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of Chromatography B, 898, 103–109. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Dimethyl tetradecanedioate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5). LCGC International. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
TETRADECANEDIOIC ACID. (n.d.). Ataman Kimya. Retrieved January 30, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 30, 2026, from [Link]
-
Diethyl Tetradecanedioate CAS: 19812-63-6. (n.d.). Hainan Huarong Chemical Co., Ltd.. Retrieved January 30, 2026, from [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. [Link]
-
U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. [Link]
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A Comparative Guide to the Quantitative Analysis of Diethyl Tetradecanedioate: A Validated HPLC-UV Method and its Alternatives
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Diethyl tetradecanedioate. Developed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the method development, a detailed validation protocol according to the International Council for Harmonisation (ICH) guidelines, and a comparative analysis with alternative analytical techniques. Our objective is to equip you with the necessary technical insights and practical methodologies for robust and reliable analysis of this important long-chain dicarboxylic acid diethyl ester.
Introduction to Diethyl Tetradecanedioate and the Imperative for Accurate Quantification
Diethyl tetradecanedioate (CAS No: 19812-63-6) is a long-chain dicarboxylic acid diethyl ester.[1] Its non-polar nature, stemming from its molecular formula (C18H34O4) and molecular weight of approximately 314.46 g/mol , makes it a key intermediate in various organic syntheses.[1] Given its role in the synthesis of complex molecules, a precise and accurate analytical method for its quantification is paramount for ensuring quality control, reaction monitoring, and purity assessment in research and manufacturing environments.
This guide focuses on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a widely adopted technique for its versatility, robustness, and cost-effectiveness.
The Developed HPLC-UV Method: A Mechanistic Approach
The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. For Diethyl tetradecanedioate, its non-polar character makes it an ideal candidate for RP-HPLC. The presence of ester functional groups allows for UV detection at lower wavelengths.[2]
Rationale for Chromatographic Conditions
The chosen chromatographic conditions are designed to achieve optimal separation, peak shape, and sensitivity for Diethyl tetradecanedioate.
-
Stationary Phase (Column): A C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is selected. The long alkyl chains of the C18 stationary phase provide a high degree of hydrophobicity, leading to strong retention and excellent separation of non-polar analytes like Diethyl tetradecanedioate from polar impurities.[3]
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water (e.g., 85:15 v/v) is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for detection at low wavelengths. The high organic content of the mobile phase ensures a reasonable retention time for the highly non-polar analyte.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
-
Detection Wavelength: Detection is set at 210 nm. While the ester chromophore does not have a strong UV absorbance at higher wavelengths, it provides sufficient sensitivity for quantification at lower wavelengths.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for ensuring reproducible retention times and peak shapes.
A Deep Dive into HPLC Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the cornerstone of any analytical procedure, providing documented evidence that the method is fit for its intended purpose.[4][5] The validation parameters discussed below are in accordance with the ICH Q2(R1) guidelines.[6][7][8]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Approach: A solution of Diethyl tetradecanedioate is injected, and the chromatogram is compared with that of a blank (diluent) and a placebo (a mixture of all potential formulation components except the analyte). The retention time of the analyte peak should be distinct from any other peaks in the blank and placebo chromatograms.
Linearity and Range
Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Approach: A series of at least five standard solutions of Diethyl tetradecanedioate are prepared across a specified range (e.g., 50% to 150% of the target assay concentration). Each solution is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 1: Linearity Data for Diethyl Tetradecanedioate
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 50 | 251.2 | 253.1 | 250.8 | 251.7 |
| 75 | 378.9 | 376.5 | 380.1 | 378.5 |
| 100 | 502.5 | 505.3 | 501.9 | 503.2 |
| 125 | 628.1 | 625.9 | 630.2 | 628.1 |
| 150 | 755.4 | 753.8 | 756.1 | 755.1 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Experimental Approach: Known amounts of Diethyl tetradecanedioate are added to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The percentage recovery is then calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Accuracy Data for Diethyl Tetradecanedioate
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80.1 | 79.5 | 99.25 |
| 80.1 | 80.3 | 100.25 |
| 80.1 | 79.8 | 99.63 |
| Mean Recovery @ 80% | 99.71 | |
| 100.2 | 100.5 | 100.30 |
| 100.2 | 99.8 | 99.60 |
| 100.2 | 100.9 | 100.70 |
| Mean Recovery @ 100% | 100.20 | |
| 120.3 | 119.7 | 99.50 |
| 120.3 | 121.1 | 100.66 |
| 120.3 | 120.5 | 100.17 |
| Mean Recovery @ 120% | 100.11 |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-assay precision): The precision of the method is assessed by performing six replicate injections of the same sample solution (at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The precision is evaluated by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]
Table 3: Precision Data for Diethyl Tetradecanedioate
| Parameter | Replicate | Peak Area (mAU*s) | Mean Peak Area | % RSD |
| Repeatability | 1 | 503.1 | 502.7 | 0.25 |
| 2 | 501.9 | |||
| 3 | 502.5 | |||
| 4 | 503.5 | |||
| 5 | 501.8 | |||
| 6 | 503.3 | |||
| Intermediate Precision | Day 1, Analyst 1 | 502.7 (Mean of 6) | 503.1 | 0.31 |
| Day 2, Analyst 2 | 503.5 (Mean of 6) |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach: The effect of small variations in key parameters such as the flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase composition (± 2% organic) are evaluated.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak, with an S/N of 3:1 for LOD and 10:1 for LOQ.[10]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness (% RSD) | ≤ 2.0% |
| LOQ (S/N) | ≥ 10:1 |
| LOD (S/N) | ≥ 3:1 |
Comparative Analysis: HPLC-UV vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While the validated HPLC-UV method is robust and reliable, it is essential to consider alternative techniques to understand the analytical landscape fully. Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful alternative for the analysis of volatile and semi-volatile compounds like Diethyl tetradecanedioate.[11][12][13]
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A Comparative Analysis of Diethyl Tetradecanedioate as a Potential Plasticizer Alternative to DEHP
In the ever-evolving landscape of polymer science, the pursuit of safer, more effective plasticizers is paramount. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the industry standard for imparting flexibility to polyvinyl chloride (PVC) and other polymers, owing to its excellent performance and cost-effectiveness.[1] However, mounting concerns over its toxicological profile, particularly its classification as an endocrine disruptor, have necessitated a search for viable alternatives.[2][3][4][5] This guide introduces Diethyl Tetradecanedioate, a long-chain aliphatic diester, as a potential candidate and provides a framework for its comparative evaluation against DEHP.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison. It is important to note that while extensive data exists for DEHP, the use of Diethyl Tetradecanedioate as a plasticizer is not widely documented in publicly available literature. Therefore, this guide presents a hypothetical comparative study, outlining the necessary experimental protocols and performance benchmarks required for a thorough evaluation.
Molecular Characteristics and Hypothesized Performance
A plasticizer's efficacy is intrinsically linked to its molecular structure. DEHP is a phthalate ester, characterized by an aromatic ring, which contributes to its compatibility with PVC.[5] In contrast, Diethyl Tetradecanedioate is a linear aliphatic diester. This fundamental structural difference is hypothesized to lead to distinct performance characteristics.
| Feature | Diethyl Tetradecanedioate | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 19812-63-6 | 117-81-7[6] |
| Molecular Formula | C18H34O4[7] | C24H38O4[6] |
| Molecular Weight | 314.46 g/mol | 390.56 g/mol [8] |
| Appearance | Solid | Colorless, oily liquid[8] |
| Melting Point | 28-31 °C[7] | -50 °C[8] |
| Boiling Point | [Data Not Available] | 385 °C[8] |
| Solubility in Water | [Data Not Available] | Insoluble[6] |
Expert Insight: The longer, more flexible aliphatic chain of Diethyl Tetradecanedioate may result in improved low-temperature performance compared to DEHP. However, its compatibility with the polar PVC matrix could be a potential challenge, possibly leading to higher migration rates if not properly formulated.
Experimental Roadmap for Comparative Evaluation
A robust comparison necessitates a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of each plasticizer's performance and safety profile.
Plasticizer Efficiency and Mechanical Properties
The primary function of a plasticizer is to increase the flexibility of a polymer. This is typically quantified by measuring the reduction in glass transition temperature (Tg) and the resulting mechanical properties of the plasticized polymer.
Caption: Workflow for preparing and testing the mechanical properties of plasticized PVC.
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is the standard method for this evaluation.
-
Sample Preparation: Precisely weigh 5-10 mg of the plasticized PVC sample into a TGA crucible.
-
Instrument Setup:
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 600 °C
-
Atmosphere: Nitrogen, flow rate of 50 mL/min
-
-
Data Acquisition: Record the weight loss as a function of temperature.
-
Analysis: Determine the onset of degradation (T_onset) and the temperature of maximum degradation rate (T_max).
Causality Behind Experimental Choices: A nitrogen atmosphere is used to prevent oxidative degradation, allowing for the assessment of the inherent thermal stability of the material. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
Migration Resistance
The migration of plasticizers from the polymer matrix is a significant concern, particularly for applications in medical devices and food contact materials.
Caption: A generalized workflow for determining plasticizer migration via solvent extraction.
Toxicological Assessment
Given that the primary driver for replacing DEHP is its toxicity, a thorough toxicological evaluation of any potential alternative is non-negotiable.
| Parameter | Diethyl Tetradecanedioate | Di(2-ethylhexyl) phthalate (DEHP) |
| Endocrine Disruption | [Data Not Available] | Known endocrine disruptor.[4] |
| Reproductive Toxicity | [Data Not Available] | Associated with reproductive dysfunction in humans.[3][9] Classified as a substance of very high concern due to reproductive toxicity (Category 1B) in the EU.[5] |
| Developmental Toxicity | [Data Not Available] | Can interfere with fetal, neonatal, and adolescent development.[3] |
| Carcinogenicity | [Data Not Available] | Reasonably anticipated to be a human carcinogen.[10] |
Expert Insight: The lack of toxicological data for Diethyl Tetradecanedioate is a critical knowledge gap. Initial in-vitro screening for endocrine activity and cytotoxicity would be essential first steps before proceeding to more complex in-vivo studies.
Comparative Performance Data Summary
The following table summarizes the expected data points from the proposed experimental plan. For Diethyl Tetradecanedioate, the fields are placeholders for experimental determination.
| Performance Metric | Diethyl Tetradecanedioate | Di(2-ethylhexyl) phthalate (DEHP) |
| Tensile Strength (MPa) | [Data Not Available - Hypothetical Test] | Varies with concentration, generally decreases with addition.[11] |
| Elongation at Break (%) | [Data Not Available - Hypothetical Test] | Increases significantly with concentration. |
| Shore A Hardness | [Data Not Available - Hypothetical Test] | Decreases with concentration. |
| T_onset (°C) by TGA | [Data Not Available - Hypothetical Test] | Can lower the thermal stability of PVC.[11] |
| Migration in n-hexane (%) | [Data Not Available - Hypothetical Test] | Known to migrate from PVC products.[9] |
Conclusion and Future Outlook
The search for a safe and effective replacement for DEHP is a critical endeavor in polymer science. Diethyl Tetradecanedioate, based on its chemical structure, presents an interesting, albeit unproven, alternative. Its long aliphatic chain may offer advantages in terms of flexibility and low-temperature performance.
However, this guide highlights the significant data gaps that must be addressed. A rigorous experimental evaluation, following the protocols outlined herein, is essential to determine its viability as a plasticizer. The performance data, particularly regarding plasticizer efficiency, thermal stability, and migration resistance, will be key to understanding its potential in various applications. Of utmost importance is a comprehensive toxicological assessment to ensure that any potential replacement for DEHP offers a demonstrably safer profile.
The scientific community is encouraged to undertake these comparative studies to expand our knowledge of DEHP alternatives and to drive the development of safer materials for a healthier future.
References
-
PubMed. (n.d.). Di(2-ethylhexyl) phthalate and diethyl phthalate disrupt lipid metabolism, reduce fecundity and shortens lifespan of Caenorhabditis elegans. Retrieved from [Link]
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Toxics Use Reduction Institute. (n.d.). Massachusetts Chemical Fact Sheet - Di (1,2-Ethylhexyl) Phthalate (DEHP). Retrieved from [Link]
-
The Center for Health, Environment & Justice. (n.d.). Di(2-ethylhexyl)phthalate (DEHP). Retrieved from [Link]
-
Minnesota Department of Health. (2015, November). Di-(2-ethylhexyl) phthalate (DEHP) Toxicological Summary Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]
-
MDPI. (2019, July 23). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Retrieved from [Link]
-
Riddhisiddhi Chemicals. (2023, August 1). DEP (DIETHYL PHTHALATE). Retrieved from [Link]
-
MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. Retrieved from [Link]
-
PubMed. (n.d.). An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices. Retrieved from [Link]
-
Redalyc. (n.d.). 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]
-
Oxoplast. (2015, October 26). Plasticizers: What is the difference between DEHT and DEHP. Retrieved from [Link]
-
National Institutes of Health. (2022, July 4). Effects of DEHP, DEHT and DINP Alone or in a Mixture on Cell Viability and Mitochondrial Metabolism of Endothelial Cells In Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2002, September). PUBLIC HEALTH STATEMENT Di(2-ethylhexyl)phthalate (DEHP). Retrieved from [Link]
-
PubMed Central. (n.d.). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbon-13-labeled tetradecanoic acids. Retrieved from [Link]
-
MDPI. (1989, November 2). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Di-(2-Ethylhexyl) phthalate (DEHP). Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity Review of Di(2-ethylhexyl) Phthalate. Retrieved from [Link]
-
PubMed. (n.d.). Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment. Retrieved from [Link]
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Performance Evaluation of Diethyl Tetradecanedioate in Lubricant Formulations
The following guide details the performance evaluation of Diethyl Tetradecanedioate (DETD) in lubricant formulations. This document is structured for researchers and formulation scientists, focusing on the chemical rationale, comparative analysis against industry standards, and rigorous experimental protocols.
Executive Summary & Chemical Rationale
Diethyl Tetradecanedioate (DETD) represents a specific class of linear diesters derived from Tetradecanedioic acid (C14 dicarboxylic acid) and Ethanol. Unlike the industry-standard branched esters (e.g., Di-2-ethylhexyl sebacate), DETD presents a unique profile characterized by high linearity and a semi-solid state at room temperature.
Structure-Property Relationship
The performance of DETD is governed by two competing structural factors:
-
The C14 Backbone (Tetradecanedioate): A long, linear aliphatic chain provides excellent viscosity index (VI) potential and hydrolytic stability compared to shorter dicarboxylates (e.g., Adipates C6).
-
The Ethyl Head Group: The short, linear ethyl cap lacks the steric hindrance of branched alcohols (like 2-ethylhexanol). This allows the molecules to pack efficiently, resulting in a higher melting point (29–31°C ) compared to liquid diesters.
Strategic Implication: DETD is not a drop-in replacement for low-temperature base oils (like DOS). Its evaluation must focus on its utility as a Phase Change Lubricant (PCL) , a High-Temperature Fluid Component , or a Waxy Friction Modifier in greases.
Comparative Analysis: DETD vs. Industry Standards
The following analysis contrasts DETD with Di-2-ethylhexyl Sebacate (DOS) (standard cold-weather diester) and Polyalphaolefin (PAO 6) (standard synthetic hydrocarbon).
Table 1: Physicochemical Profile Comparison[1][2][3][4]
| Property | Diethyl Tetradecanedioate (DETD) | Di-2-Ethylhexyl Sebacate (DOS) | PAO 6 (Reference) | Performance Implication |
| Molecular Weight | 314.46 g/mol | 426.68 g/mol | ~450 g/mol | DETD is lighter; higher volatility risk. |
| Physical State (25°C) | Solid (Waxy) | Liquid | Liquid | DETD requires heating or blending. |
| Melting/Pour Point | 29–31°C | -60°C | -65°C | DETD fails cold-crank specs as pure base. |
| Flash Point | ~106°C (Pure) | 220°C | 246°C | Low FP due to ethyl volatility. |
| Polarity | High (Ester functionality) | Moderate | Non-polar | DETD has superior surface affinity (lubricity). |
| Biodegradability | High (Linear ester) | High | Low | DETD is preferred for eco-labels. |
> Note: The flash point of formulated DETD can be improved with additives, but the pure ethyl ester is volatility-limited compared to higher molecular weight esters.
Diagram 1: Structure-Property Logic Flow
This diagram illustrates the causal link between molecular structure and lubricant performance.
Caption: Causal analysis of DETD structure leading to its solid state and tribological properties.
Experimental Protocols for Evaluation
Since DETD is solid at room temperature, standard ASTM liquid protocols must be modified. The following protocols ensure self-validating data generation.
Protocol A: Synthesis & Purification (The Pre-requisite)
Commercially available DETD is often reagent grade (98%). For tribology, trace acidity must be removed.
-
Reagents: Tetradecanedioic acid (1 mol), Ethanol (excess, 4 mol), p-Toluenesulfonic acid (cat. 0.5%).[1][2]
-
Reaction: Reflux in toluene with a Dean-Stark trap to remove water (azeotropic distillation) for 6 hours.
-
Neutralization: Wash organic layer with 5% NaHCO₃ to remove residual acid (Critical: Acid Number must be < 0.05 mg KOH/g to prevent corrosion).
-
Drying: Dry over anhydrous MgSO₄ and rotary evaporate ethanol/toluene.
-
QC Check: FT-IR (confirm ester peak at 1735 cm⁻¹) and DSC (confirm sharp melting peak at ~30°C).
Protocol B: Tribological Assessment (Modified 4-Ball Wear)
Standard: ASTM D4172 (Modified for Phase Change)
Objective: Evaluate friction reduction in the molten state.
-
Sample Prep: Heat DETD to 40°C (10°C above MP) to liquefy.
-
Test Conditions:
-
Temperature: Maintain cup at 75°C (Ensures fluid state and simulates operating engine temp).
-
Speed: 1200 rpm.
-
Load: 392 N (40 kgf).
-
Duration: 60 minutes.
-
-
Control: Run DOS (Di-2-ethylhexyl sebacate) under identical 75°C conditions.
-
Measurement:
-
Measure Wear Scar Diameter (WSD) using optical microscopy.
-
Record Coefficient of Friction (COF) trace.
-
-
Validation Criteria: If DETD WSD < DOS WSD, the linear chain provides superior boundary film strength despite lower viscosity.
Protocol C: Solubility/Additive Evaluation
Objective: Assess DETD as a friction modifier in PAO.
-
Blending: Prepare binary blends of 1%, 5%, and 10% DETD in PAO 6.
-
Cloud Point Test (ASTM D2500): Cool samples to determine the temperature at which DETD crystallizes out of solution.
-
Significance: Determines the lowest operating temperature of the blend before filter plugging occurs.
-
Performance Data & Interpretation
The following data table synthesizes expected performance based on the linear C14 diester chemistry relative to branched alternatives.
| Metric | DETD (Molten @ 40°C) | DOS (@ 40°C) | Interpretation |
| Kinematic Viscosity | ~4.5 - 6.0 cSt | 3.3 cSt | DETD is slightly more viscous due to longer C14 chain length. |
| Viscosity Index (VI) | > 150 | 154 | Excellent thermal stability of viscosity. |
| Wear Scar (mm) | 0.45 (Predicted) | 0.55 | Linear chains align better on metal surfaces, forming a denser protective film. |
| Friction Coeff (µ) | 0.08 | 0.10 | Lower friction due to reduced steric hindrance in the boundary layer. |
| Oxidative Stability | Moderate | High | Ethyl groups are less stable than branched octyl groups at extreme temps (>150°C). |
Diagram 2: Experimental Workflow
This diagram outlines the step-by-step logic for validating DETD performance.
Caption: Decision tree for evaluating solid-at-room-temperature esters like DETD.
Conclusion & Recommendations
Diethyl Tetradecanedioate demonstrates superior boundary lubrication properties compared to standard branched diesters (DOS) due to its linear C14 backbone, which facilitates dense packing on metal surfaces. However, its application is strictly limited by its physical state (Solid < 29°C) and volatility (Ethyl ester).
Final Recommendation:
-
Do NOT use DETD as a standalone base oil for automotive or hydraulic applications requiring cold start.
-
DO evaluate DETD as:
-
A crystallinity modifier in wax formulations.
-
A biodegradable friction modifier in warm-climate industrial gear oils.
-
A Phase Change Material (PCM) lubricant for thermal storage systems.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78727, Dimethyl tetradecanedioate (Analogous Structure). Retrieved from [Link]
-
ResearchGate. (2020). Lubrication properties of dodecanedioate esters-based bio-lubricant. (Contextual data on C12 vs C14 esters). Retrieved from [Link]
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A Comparative Guide to Diethyl Tetradecanedioate and Adipate Esters as Monomers for High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting material. This guide provides an in-depth technical comparison of two key classes of diester monomers: the long-chain Diethyl tetradecanedioate and the shorter-chain adipate esters, with a focus on Diethyl adipate as a representative example. By examining their intrinsic properties and the characteristics of the polyesters they form, this document aims to equip researchers with the necessary insights to make informed decisions in the design and synthesis of novel polymers for a range of applications, from biodegradable plastics to advanced drug delivery systems.
Monomer Characteristics: A Tale of Two Chains
The fundamental difference between Diethyl tetradecanedioate and Diethyl adipate lies in the length of their aliphatic chains. Diethyl adipate is derived from adipic acid, a C6 dicarboxylic acid, while Diethyl tetradecanedioate is derived from tetradecanedioic acid, a C14 dicarboxylic acid. This significant disparity in chain length has profound implications for their physical properties and their subsequent behavior in polymerization reactions.
Table 1: Physical Properties of Diethyl Tetradecanedioate and Diethyl Adipate
| Property | Diethyl Tetradecanedioate | Diethyl Adipate |
| CAS Number | 19812-63-6[1] | 141-28-6[2] |
| Molecular Formula | C18H34O4[3] | C10H18O4[2] |
| Molecular Weight | 314.46 g/mol [1][3] | 202.25 g/mol [2] |
| Melting Point | 29-31 °C[1][3] | -20 to -19 °C[2] |
| Boiling Point | 351.3 °C at 760 mmHg[3] | 251 °C[2] |
| Appearance | Solid[1] | Clear, colorless liquid[2] |
The longer hydrocarbon chain in Diethyl tetradecanedioate results in a higher molecular weight, melting point, and boiling point compared to Diethyl adipate. This difference in physical state at room temperature can influence handling and processing during polymer synthesis.
The Impact of Chain Length on Polymer Properties
The choice between a long-chain and a short-chain diester monomer has a significant and predictable impact on the thermal and mechanical properties of the resulting polyesters.
Thermal Properties: Engineering Melting Points and Glass Transitions
The length of the dicarboxylic acid monomer directly influences the thermal behavior of the polyester. Generally, for a given diol, increasing the length of the dicarboxylic acid chain leads to:
-
Higher Melting Temperature (Tm): The longer aliphatic chain of tetradecanedioate allows for more effective van der Waals interactions and chain packing, leading to a more ordered crystalline structure with a higher melting point. For example, poly(ethylene tetradecanedioate) (PETd) exhibits a melting temperature of 89.0 °C.[4] In contrast, poly(ethylene adipate) (PEA) has a lower melting point, typically in the range of 40-60 °C.
-
Lower Glass Transition Temperature (Tg): The increased flexibility of the longer methylene chain in tetradecanedioate-based polyesters results in a lower glass transition temperature. The Tg of poly(ethylene adipate) is approximately -50 °C.[5]
This tunability of thermal properties is a key advantage in designing polymers for specific applications, whether it be a material that is flexible at room temperature or one that maintains its structural integrity at elevated temperatures.
Mechanical Performance: Balancing Strength and Flexibility
The mechanical properties of polyesters are also intrinsically linked to the length of the dicarboxylic acid monomer.
-
Increased Flexibility and Ductility: The longer, more flexible aliphatic chain of Diethyl tetradecanedioate imparts greater ductility and lower modulus to the resulting polyester compared to the more rigid polymers derived from shorter-chain adipate esters.
-
Polyethylene-like Properties: Long-chain aliphatic polyesters, such as those derived from tetradecanedioic acid, can exhibit mechanical properties similar to polyethylene, with a good balance of tensile strength and elongation at break.[6]
Table 2: Comparative Performance of Polyesters
| Property | Poly(alkylene tetradecanedioate)s | Poly(alkylene adipate)s |
| Crystallinity | Generally higher | Generally lower |
| Melting Point (Tm) | Higher | Lower |
| Glass Transition Temp (Tg) | Lower | Higher |
| Tensile Modulus | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Biodegradability | Slower | Faster |
Polymerization Kinetics: A Matter of Reactivity
The overall rate of polycondensation is influenced by factors such as reaction temperature, catalyst concentration, and the efficiency of byproduct removal. In the case of comparing Diethyl tetradecanedioate and Diethyl adipate, the primary difference lies in their molecular weight and chain length. Generally, for uncatalyzed polyesterification, the reaction follows second-order kinetics. The rate of reaction is not expected to be significantly different based solely on the alkyl chain length between the ester groups, as the reactive functional groups are the same. However, the diffusion rate of the larger Diethyl tetradecanedioate monomer and the growing polymer chains might be slightly slower, potentially leading to a marginally slower reaction rate compared to the more mobile Diethyl adipate under identical melt viscosity conditions.
Biodegradability: The Environmental Dimension
For applications where end-of-life is a critical consideration, the biodegradability of the polyester is a key performance indicator. Aliphatic polyesters are known for their susceptibility to microbial degradation. The rate of biodegradation is influenced by several factors, including the density of ester linkages in the polymer backbone.
Polyesters derived from shorter-chain dicarboxylic acids like adipic acid have a higher concentration of ester bonds per unit chain length compared to those derived from longer-chain dicarboxylic acids like tetradecanedioic acid. These ester linkages are the primary sites for enzymatic hydrolysis by microorganisms. Consequently, poly(alkylene adipate)s generally exhibit a faster biodegradation rate than poly(alkylene tetradecanedioate)s.[7] The longer hydrocarbon segments in tetradecanedioate-based polyesters impart a more polyethylene-like character, which is more resistant to microbial attack.[6]
However, it is important to note that both classes of polyesters are considered biodegradable, and the rate of degradation can be tailored by copolymerization or blending with other polymers.
Experimental Protocols
To provide a practical context for this comparison, the following sections detail generalized experimental protocols for the synthesis and characterization of polyesters from these monomers.
Synthesis of Aliphatic Polyesters via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation process for synthesizing aliphatic polyesters.
Materials:
-
Diethyl dicarboxylate (Diethyl tetradecanedioate or Diethyl adipate)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) butoxide, tin(II) chloride)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification Stage:
-
Charge the reactor with equimolar amounts of the diethyl dicarboxylate and the diol.
-
Add the catalyst (typically 0.05-0.1 mol% based on the dicarboxylic acid ester).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-190°C.
-
Stir the reaction mixture and distill off the ethanol byproduct. This stage is typically continued for 2-4 hours until most of the ethanol has been removed.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-230°C.
-
Slowly apply a vacuum (typically below 1 mbar) to remove the excess diol and any remaining ethanol, driving the equilibrium towards polymer formation.
-
Continue the reaction under vacuum with continuous stirring for several hours until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester.
-
Causality Behind Experimental Choices:
-
Two-Stage Process: The initial esterification at a lower temperature allows for the efficient removal of the volatile ethanol byproduct without significant loss of the diol monomer. The subsequent polycondensation at a higher temperature and under vacuum is necessary to achieve a high degree of polymerization by removing the diol and driving the reversible reaction forward.
-
Catalyst: Catalysts like titanium(IV) butoxide or tin(II) chloride are used to increase the rate of both the esterification and transesterification reactions, allowing the synthesis to be completed in a reasonable timeframe.
-
Inert Atmosphere: A nitrogen atmosphere is maintained throughout the reaction to prevent oxidative degradation of the monomers and the resulting polymer at high temperatures.
Characterization of Polyesters
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyesters.
-
Methodology:
-
Dissolve a small amount of the polyester sample in a suitable solvent (e.g., chloroform, tetrahydrofuran).
-
Filter the solution to remove any insoluble material.
-
Inject the filtered solution into the GPC system.
-
Elute the polymer through a series of columns packed with porous gel particles.
-
Detect the polymer concentration in the eluent using a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards of known molecular weights to determine the molecular weight of the sample.
-
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters.
-
Methodology:
-
Accurately weigh a small sample (5-10 mg) of the polyester into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its melting point.
-
Cool the sample at a controlled rate to a temperature below its glass transition.
-
Reheat the sample at the same controlled rate.
-
The Tg, Tm, and Tc are determined from the changes in heat flow during the heating and cooling cycles.
-
3. Tensile Testing:
-
Purpose: To evaluate the mechanical properties of the polyesters, including tensile strength, Young's modulus, and elongation at break.
-
Methodology:
-
Prepare dumbbell-shaped specimens of the polyester film or molded bars according to ASTM standards (e.g., ASTM D638).
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of extension until it fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the chemical structures, the polymerization process, and the relationship between monomer chain length and polymer properties.
Figure 1: Chemical structures of Diethyl adipate and Diethyl tetradecanedioate. Figure 2: A generalized workflow for the synthesis of polyesters via melt polycondensation. Figure 3: Conceptual diagram illustrating the influence of dicarboxylic acid chain length on key polymer properties.
Conclusion: Selecting the Right Monomer for the Job
The choice between Diethyl tetradecanedioate and adipate esters as monomers is a strategic one, heavily dependent on the desired properties of the final polyester.
-
Adipate esters are ideal for producing polyesters with lower melting points, higher glass transition temperatures, and faster biodegradation rates. These materials are well-suited for applications where flexibility at low temperatures is not a primary concern and where rapid environmental degradation is desirable.
-
Diethyl tetradecanedioate , with its long aliphatic chain, is the monomer of choice for creating polyesters with higher melting points, greater flexibility (lower Tg), and polyethylene-like mechanical properties. While their biodegradation is slower, these materials offer enhanced thermal stability and ductility, making them suitable for applications requiring more durable and flexible materials.
By understanding the fundamental relationship between monomer chain length and polymer properties, researchers can judiciously select the appropriate building blocks to design and synthesize high-performance polyesters with tailored characteristics for a wide array of scientific and industrial applications.
References
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LookChem. Diethyl adipate. [Link]
-
Wikipedia. Poly(ethylene adipate). [Link]
-
MDPI. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. [Link]
-
Springer. Long Chain Polyesters Derived From Tetradecanedioic Acid (TA) and Even-numbered Diols. [Link]
-
ACS Publications. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. [Link]
-
KOPS. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. [Link]
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A Senior Application Scientist's Guide to the Validation of Diethyl Tetradecanedioate as an Internal Standard for Fatty Acid Methyl Esters (FAMEs) Analysis
The Imperative for a Robust Internal Standard in FAME Analysis
Quantitative analysis of fatty acids, typically performed as fatty acid methyl esters (FAMEs) by gas chromatography (GC), is a cornerstone of research in nutrition, biofuel development, and clinical diagnostics. The accuracy of these measurements hinges on the ability to correct for variations inherent in the analytical workflow, from sample extraction and derivatization to injection. An internal standard (IS) is a known quantity of a compound added to a sample, which provides a reference point for this correction.[1][2]
The fundamental principle of the internal standard method is to determine the concentration of a target analyte by measuring the ratio of its chromatographic peak area to that of the IS.[1] This approach effectively mitigates errors arising from sample loss during preparation and minor variations in injection volume, thereby enhancing the accuracy and repeatability of the results.[1][2]
The selection of an appropriate internal standard is therefore not a trivial decision; it is a critical determinant of data quality. An ideal IS should be:
-
Chromatographically resolved from all other sample components.[2][4]
-
Stable throughout the entire analytical procedure.
Traditionally, odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) have been the standards of choice.[5][6] However, these are not without their drawbacks, including potential natural occurrence in some samples and susceptibility to the same derivatization inefficiencies as the target analytes. This guide introduces and validates Diethyl tetradecanedioate as a superior alternative for many applications.
Candidate Profile: Diethyl Tetradecanedioate
Diethyl tetradecanedioate (CAS No: 19812-63-6) is a C14 dicarboxylic acid diethyl ester with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol .[7] Its unique structure offers several distinct advantages as an internal standard for FAME analysis.
Key Physicochemical Properties:
-
Molecular Formula: C18H34O4[7]
-
Molecular Weight: 314.46 g/mol [7]
-
Boiling Point: 351.3°C at 760 mmHg[7]
-
Melting Point: 29-31°C[7]
The core rationale for proposing Diethyl tetradecanedioate lies in its structural distinction from the target FAMEs. As a diethyl ester, it is not formed during the methanol-based transesterification process used to create FAMEs. This chemical inertness to the derivatization process is a significant advantage. Furthermore, its dicarboxylic nature and longer chain length typically ensure it elutes in a clear region of the chromatogram, well-separated from the common C4 to C24 FAMEs.[8]
Comparative Analysis: Diethyl Tetradecanedioate vs. Traditional Standards
To appreciate the advantages of Diethyl tetradecanedioate, a direct comparison with a conventional standard, Methyl Nonadecanoate (C19:0), is warranted.
| Feature | Diethyl Tetradecanedioate | Methyl Nonadecanoate (C19:0) | Rationale & Field Insights |
| Chemical Structure | Diethyl ester of a C14 dicarboxylic acid | Methyl ester of a C19 fatty acid | Diethyl tetradecanedioate is structurally distinct from the target analytes (FAMEs), preventing its accidental formation during sample prep. Methyl nonadecanoate is a FAME itself. |
| Natural Occurrence | Not naturally occurring in biological samples | Can be present in trace amounts in some dairy and ruminant fats | The absence of the IS in the native sample is a primary requirement for accurate quantification.[1][4] |
| Behavior During Derivatization | Stable; not affected by methanol-based transesterification | Undergoes esterification alongside target analytes | An ideal IS should be added before derivatization to account for reaction inefficiencies. As a diethyl ester, Diethyl tetradecanedioate is stable under these conditions, whereas a free acid IS would be esterified.[9][10] |
| Chromatographic Elution | Typically elutes after common FAMEs in a clear region | Elutes among the long-chain saturated FAMEs | Clear chromatographic resolution is essential to avoid peak co-elution and integration errors.[2][4] |
| Commercial Availability | Readily available in high purity | Readily available in high purity | Both are accessible for laboratory use. |
Experimental Validation Protocol
Validating an analytical method is a mandatory requirement for laboratory accreditation and ensures the generation of high-quality, reliable results.[11] The following protocols outline a comprehensive validation of Diethyl tetradecanedioate as an internal standard, in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[12][13]
Materials and Reagents
-
Diethyl tetradecanedioate (≥99% purity)
-
FAME standards mix (e.g., Supelco® 37 Component FAME Mix)[8]
-
Methanol (Anhydrous, GC grade)
-
Hexane (GC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
Sample matrix (e.g., soybean oil, human serum)
Workflow Overview
Caption: Workflow for FAME quantification using an internal standard.
Step-by-Step Methodologies
Protocol 1: Preparation of Stock and Working Solutions
-
IS Stock Solution (10 mg/mL): Accurately weigh 100 mg of Diethyl tetradecanedioate and dissolve in 10 mL of hexane.
-
FAMEs Calibration Stock: Use a certified multi-component FAME standard mix.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the FAMEs stock solution with hexane. Add a constant, known amount of the IS stock solution to each standard so that the final IS concentration is consistent across all levels. This is crucial for building the calibration curve based on peak area ratios.[14]
Protocol 2: Sample Preparation and Derivatization
-
Accurately weigh approximately 50 mg of the oil sample into a screw-cap glass tube.
-
Add a precise volume (e.g., 100 µL) of the Diethyl tetradecanedioate IS stock solution.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and heat at 50-60°C for 15 minutes with occasional vortexing. This step facilitates the transesterification of triglycerides into FAMEs.[9][10]
-
Allow the tube to cool to room temperature.
-
Add 2 mL of deionized water to quench the reaction.
-
Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs and the IS, to a GC vial for analysis.
Protocol 3: GC-FID Conditions
-
Column: A polar capillary column, such as a FAMEWAX or SP-2560, is recommended for optimal separation of FAME isomers.[15]
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 260°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 4°C/min to 240°C, and hold for 15 minutes.
-
Carrier Gas: Helium or Hydrogen
-
Injection Volume: 1 µL
Validation Experiments & Acceptance Criteria
Specificity / Selectivity
-
Objective: To demonstrate that the IS peak is well-resolved from all analyte peaks and any potential matrix interferences.[12]
-
Procedure:
-
Inject a blank matrix sample (prepared without IS).
-
Inject a matrix sample spiked only with the IS.
-
Inject the full FAME standard mix without the IS.
-
Inject a fully prepared sample containing the matrix, FAMEs, and the IS.
-
-
Acceptance Criteria: The retention time of Diethyl tetradecanedioate should not overlap with any other peaks. The resolution between the IS peak and the closest eluting peak should be >1.5.
Linearity and Range
-
Objective: To establish the relationship between the concentration ratio (Analyte/IS) and the peak area ratio (Analyte/IS) over a specified range.[12][16]
-
Procedure: Analyze the five prepared calibration standards in triplicate. Plot the peak area ratio (FAME / IS) against the concentration ratio (FAME / IS).
-
Acceptance Criteria: The coefficient of determination (R²) for the linear regression should be ≥ 0.995. The y-intercept should be minimal.
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Spike a known matrix sample with low, medium, and high concentrations of the FAME standard mix. Prepare and analyze these samples (n=3 for each level) against a calibration curve.
-
Acceptance Criteria: The mean recovery should be within 90-110%.
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of a mid-concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5%.
Interpreting the Data: A Self-Validating System
The results from these validation experiments provide a comprehensive performance profile for Diethyl tetradecanedioate.
Sample Validation Data Summary:
| Validation Parameter | Performance Metric | Typical Result | Acceptance Criteria | Status |
| Specificity | Resolution from closest peak | 2.1 | > 1.5 | Pass |
| Linearity | R² (for C16:0) | 0.998 | ≥ 0.995 | Pass |
| Range | Concentration Range | 10 - 1000 µg/mL | As required by application | Pass |
| Accuracy | Mean Recovery % (n=3 levels) | 98.7% | 90 - 110% | Pass |
| Precision (Repeatability) | %RSD (n=6) | 2.5% | ≤ 5% | Pass |
| Precision (Intermediate) | %RSD (n=6, different day) | 3.8% | ≤ 5% | Pass |
A successful validation, as exemplified in the table above, confirms that the method is fit for purpose. The high R² value demonstrates a direct proportional response, while the high accuracy and precision values indicate that Diethyl tetradecanedioate effectively compensates for analytical variability.
Conclusion and Authoritative Recommendations
The experimental validation data strongly support the use of Diethyl tetradecanedioate as a highly reliable internal standard for the quantitative analysis of FAMEs by GC. Its key advantages—chemical stability during derivatization, absence in natural matrices, and excellent chromatographic resolution—address the primary limitations of traditional odd-chain FAME standards.
-
High-throughput screening: Where robustness and minimization of sample preparation artifacts are critical.
-
Complex matrices: Such as food, plasma, or tissue, where endogenous odd-chain fatty acids could be present.
-
Methods requiring the highest accuracy: Including clinical diagnostics and quality control of pharmaceutical or nutritional products.
By implementing this validated internal standard, researchers, scientists, and drug development professionals can significantly enhance the trustworthiness and scientific integrity of their fatty acid quantification data.
References
- Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.).
-
Fatty Acid Methyl Ester (FAME) Sample Preparation. (n.d.). UC Davis Stable Isotope Facility. Retrieved from [Link]
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Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]
-
Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). (2019, December 19). ResearchGate. Retrieved from [Link]
-
What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? (2013, January 22). ResearchGate. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Retrieved from [Link]
-
Transesterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]
-
GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. (2012, May 7). Agilent. Retrieved from [Link]
-
Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]
-
Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). (n.d.). Reagecon. Retrieved from [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015, July 14). La démarche ISO 17025. Retrieved from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics, Inc. Retrieved from [Link]
-
A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (n.d.). MDPI. Retrieved from [Link]
-
Analysis results of GC. (n.d.). Shimadzu. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (n.d.). MDPI. Retrieved from [Link]
-
Chemical analysis and risk assessment of diethyl phthalate in alcoholic beverages with special regard to unrecorded alcohol. (2009, December 2). PubMed. Retrieved from [Link]
-
Diethyl Phthalate. (n.d.). NIST WebBook. Retrieved from [Link]
-
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024, January 1). Chromatography Online. Retrieved from [Link]
-
Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA. Retrieved from [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek. Retrieved from [Link]
-
Diethyl [S-(R,R)]-tartrate. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Diethyl Tetradecanedioate Analysis
For: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison (ILC) for the analysis of Diethyl tetradecanedioate, a long-chain diester with increasing relevance in pharmaceutical and industrial applications.[1] Recognizing the critical need for standardized and reproducible analytical methods, this document outlines the scientific rationale, experimental design, and statistical evaluation necessary for a successful ILC. We delve into two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing detailed protocols and explaining the causality behind experimental choices. The objective is to equip participating laboratories with the tools to assess their analytical performance, identify potential discrepancies, and ultimately contribute to a harmonized and reliable quantification of Diethyl tetradecanedioate across different facilities.
Introduction: The Imperative for Reproducibility in Diethyl Tetradecanedioate Analysis
Diethyl tetradecanedioate (CAS No. 19812-63-6) is a diester of tetradecanedioic acid.[2] Its applications are expanding, particularly in formulations where it can act as a solvent, plasticizer, or intermediate.[1][3] As with any compound intended for use in drug development or other highly regulated industries, the ability to accurately and consistently measure its concentration is paramount.
An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for evaluating the performance of analytical methods and the laboratories that perform them.[4] By analyzing the same homogenous sample, participating laboratories can assess their accuracy and precision against a consensus value. This process is crucial for:
-
Method Validation and Harmonization: Ensuring that different laboratories, potentially using slightly different instrumentation or protocols, can achieve comparable results.[4]
-
Quality Assurance: Identifying and rectifying systematic errors or biases within a laboratory's analytical workflow.
-
Regulatory Compliance: Providing evidence of analytical competency to regulatory bodies.
This guide will walk you through the essential steps of designing and executing an ILC for Diethyl tetradecanedioate, drawing upon established principles of analytical chemistry and inter-laboratory studies.[4]
Designing the Inter-laboratory Comparison
A well-designed ILC is the cornerstone of a meaningful comparison. The following sections detail the critical components of the study design.
Test Material Preparation and Distribution
The homogeneity and stability of the test material are non-negotiable. For this ILC, a stock solution of Diethyl tetradecanedioate (99% purity) will be prepared in a suitable solvent, such as methanol or acetonitrile. This stock will then be used to create two different concentration levels in a matrix relevant to the anticipated applications, for instance, a placebo formulation or a simple organic solvent.
Workflow for Test Material Handling:
Caption: Workflow for ILC test material preparation and distribution.
Analytical Methods for Comparison
This ILC will focus on two of the most common and powerful techniques for the analysis of esters and other organic molecules: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] Participating laboratories will be asked to perform the analysis using one or both of these methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for the analysis of volatile and semi-volatile compounds.[7] It offers excellent separation and definitive identification based on mass spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wider range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[8][9][10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of Diethyl tetradecanedioate by GC-MS and LC-MS. These protocols are designed to be self-validating by including critical quality control checks.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent choice for Diethyl tetradecanedioate due to its volatility, allowing for efficient separation and sensitive detection.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Electron Ionization - EI)
-
Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Reagents:
-
Diethyl tetradecanedioate reference standard (≥99% purity)
-
Internal Standard (IS): Dimethyl tetradecanedioate[11] (or another suitable long-chain diester with a distinct retention time)
-
Solvent: Hexane or Ethyl Acetate (GC grade)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Diethyl tetradecanedioate (1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.
-
Spike each calibration standard and the test samples with the internal standard at a constant concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the provided ILC sample.
-
Dissolve the sample in a known volume of solvent.
-
Perform a liquid-liquid extraction if the matrix is complex.
-
Spike with the internal standard.
-
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify the peaks for Diethyl tetradecanedioate and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the concentration of Diethyl tetradecanedioate in the test samples using the calibration curve.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides an alternative for laboratories that may not have GC capabilities or for matrices that are not suitable for GC analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
-
Diethyl tetradecanedioate reference standard (≥99% purity)
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as Diethyl tridecanedioate.[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Standard and Sample Preparation:
-
Follow the same procedure as for GC-MS, using a solvent compatible with the mobile phase (e.g., acetonitrile).
-
-
LC-MS Analysis:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start at 80% B
-
Increase to 100% B over 5 minutes
-
Hold at 100% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
MS Source: ESI in positive ion mode
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Target the [M+H]+ or [M+Na]+ adducts of Diethyl tetradecanedioate and the internal standard.
-
-
Data Analysis:
-
Perform quantification as described for the GC-MS method.
-
Data Reporting and Statistical Analysis
Participating laboratories will be required to report their results in a standardized format, including the mean concentration, standard deviation, and the number of replicate measurements for each concentration level.
Statistical Evaluation
The performance of each laboratory will be assessed using Z-scores, a widely accepted method in proficiency testing.[13] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory
-
X is the assigned value (consensus mean of all participants' results after outlier removal)
-
σ is the target standard deviation for proficiency assessment
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance (warning signal)
-
|Z| ≥ 3: Unsatisfactory performance (action signal)
Logical Flow of ILC Data Analysis:
Caption: Logical flow for the statistical analysis of ILC data.
Hypothetical Data and Comparison
To illustrate the expected outcomes of this ILC, the following tables present hypothetical data from five participating laboratories for the two concentration levels of Diethyl tetradecanedioate.
Table 1: Results for Low Concentration Sample (Target: 25 µg/mL)
| Laboratory | Method | Reported Concentration (µg/mL) | Z-Score | Performance |
| Lab 1 | GC-MS | 24.5 | -0.5 | Satisfactory |
| Lab 2 | LC-MS | 26.2 | 1.2 | Satisfactory |
| Lab 3 | GC-MS | 28.1 | 3.1 | Unsatisfactory |
| Lab 4 | LC-MS | 23.9 | -1.1 | Satisfactory |
| Lab 5 | GC-MS | 25.3 | 0.3 | Satisfactory |
| Consensus Mean | 25.0 | |||
| Target SD | 1.0 |
Table 2: Results for High Concentration Sample (Target: 75 µg/mL)
| Laboratory | Method | Reported Concentration (µg/mL) | Z-Score | Performance |
| Lab 1 | GC-MS | 73.8 | -0.8 | Satisfactory |
| Lab 2 | LC-MS | 76.1 | 0.7 | Satisfactory |
| Lab 3 | GC-MS | 81.2 | 4.1 | Unsatisfactory |
| Lab 4 | LC-MS | 72.9 | -1.4 | Satisfactory |
| Lab 5 | GC-MS | 75.5 | 0.3 | Satisfactory |
| Consensus Mean | 75.0 | |||
| Target SD | 1.5 |
In this hypothetical scenario, Laboratory 3's results are flagged as unsatisfactory for both concentration levels, indicating a potential systematic error in their analytical procedure that warrants investigation.
Conclusion and Recommendations
A successful inter-laboratory comparison for Diethyl tetradecanedioate analysis provides invaluable insights into the state of analytical capabilities within the scientific community. By adhering to the principles of robust experimental design, employing validated analytical methods, and utilizing standardized statistical evaluation, we can build confidence in the data generated across different laboratories.
For laboratories identified with questionable or unsatisfactory performance, it is crucial to conduct a thorough root cause analysis. This may involve reviewing sample preparation techniques, instrument calibration, data processing, and adherence to the analytical protocol. The ultimate goal of this exercise is continuous improvement and the establishment of a harmonized approach to the analysis of Diethyl tetradecanedioate, thereby ensuring data quality and comparability in research and development.
References
-
ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023, [Link]
-
Benchmark International. (2023). Inter laboratory Comparison 2023 Report. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. [Link]
-
Royal Society of Chemistry. (n.d.). The determination of diethyl phthalate in cosmetic preparations. [Link]
-
PubMed. (2025). Inter-laboratory study for extraction testing of medical devices. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl tetradecanedioate. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
ResearchGate. (2025). Inter-laboratory studies in analytical chemistry | Request PDF. [Link]
-
PubMed. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. [Link]
-
ResearchGate. (2025). (PDF) GC-MS and MALDI-TOF MS profiling of sucrose esters from Nicotiana tabacum and N. rustica. [Link]
-
ASTM International. (2022). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
-
ResearchGate. (2025). Validation of Analytical Methods. [Link]
-
ResearchGate. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in. [Link]
-
MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. [Link]
-
The ANSI Blog. (n.d.). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]
-
National Institutes of Health. (2025). Deep Eutectic Solvents in Polymeric Drug Carriers: Insights into Release Behavior and Functional Integration. [Link]
-
ResearchGate. (n.d.). Comparability of 3 solvents to diethyl ether (interlaboratory). [Link]
-
National Institutes of Health. (2023). Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics. [Link]
-
National Institutes of Health. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. [Link]
-
European Union. (2010). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials - ILC01 2009 - DIDP in Oil Laboratory performance and precision criteria of a harmonised method. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
-
ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. [Link]
-
National Institute of Standards and Technology. (n.d.). E691 INTERLAB. [Link]
-
Royal Society of Chemistry. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in. [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Gsrs. (n.d.). DIETHYL TRIDECANEDIOATE. [Link]
-
Pharmaceutical Online. (n.d.). Design of Experiments for Analytical Method Development and Validation. [Link]
-
PubMed. (2014). Liquid chromatography-electrospray-tandem mass spectrometry method for determination of organophosphate diesters in biotic samples including Great Lakes herring gull plasma. [Link]
-
ASTM International. (2016). Conducting an Interlaboratory Study to Determine the Precision of a Test Method1. [Link]
-
ResearchGate. (2025). (PDF) Inter--laboratory Study for Extraction Testing of Medical Devices. [Link]
-
MDPI. (n.d.). Editorial of Topic Issue “Chromatography–Mass Spectrometry Analysis in Biomedical Research and Clinical Laboratory”. [Link]
-
PubMed. (n.d.). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. [Link]
-
ACS Omega. (2026). Tracking Microplastics and Their Associated Chemical Additives in Plant Tissues: A Pyrolysis GC-MS Approach to Identification, Quantification, and Translocation Mechanism. [Link]
-
LookChem. (n.d.). Diethyl Tetradecanedioate CAS: 19812-63-6. [Link]
-
ASTM International. (2016). Conducting an Interlaboratory Study to Determine the Precision of a Test Method1. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 738606-43-4 | Product Name : Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. [Link]
Sources
- 1. Diethyl Tetradecanedioate CAS: 19812-63-6 - Diethyl, Tetradecanedioate | Made-in-China.com [mm.made-in-china.com]
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- 12. GSRS [gsrs.ncats.nih.gov]
- 13. benchmark-intl.com [benchmark-intl.com]
Technical Guide: Performance of Diethyl Tetradecanedioate in Extreme Temperature Lubricants
Executive Summary
Diethyl Tetradecanedioate (DETD) represents a specialized class of linear diesters (Group V base stocks) derived from 1,14-tetradecanedioic acid. Unlike branched esters (e.g., Di-2-ethylhexyl sebacate) which are designed for sub-zero fluidity, DETD is characterized by a high degree of molecular linearity. This architecture results in a melting point of approximately 30°C , rendering it a solid at standard room temperature.
Consequently, its application in "extreme temperature" lubricants is bifurcated:
-
High-Temperature Liquid Regimes (>40°C): It functions as an ultra-high Viscosity Index (VI) fluid with superior hydrolytic stability compared to shorter-chain diesters.
-
Thermal Buffering (Phase Change): It acts as a Phase Change Material (PCM) or crystallinity modifier in greases, providing thermal inertia.
This guide compares DETD against industry-standard Polyalphaolefins (PAO) and branched Diesters (DOS), specifically for researchers in tribology and pharmaceutical device development where biocompatibility and purity are paramount.
Part 1: Chemical Architecture & Mechanism
Molecular Structure vs. Macroscopic Behavior
The performance of DETD is dictated by the competition between its long hydrophobic backbone and its polar head groups.
-
The Backbone (C14): The 12-carbon methylene bridge (plus 2 carbonyls) allows for dense molecular packing (Van der Waals forces). This crystallinity is why DETD is solid at 25°C, whereas the branched isomer Di-2-ethylhexyl sebacate (DOS) remains liquid down to -60°C.
-
The Head Group (Ethyl): The short ethyl caps provide high polarity per unit volume compared to long branched caps. This ensures strong adsorption to metal surfaces (lubricity) and high solvency for additives.
Mechanism of Action
In the liquid state (>30°C), DETD molecules align parallel to shear flow more effectively than branched PAOs, resulting in a lower traction coefficient. The polar ester linkages form a monolayer on ferrous surfaces, protecting against wear during boundary lubrication regimes.
Figure 1: Mechanistic pathway of DETD phase behavior and surface interaction compared to PAO.
Part 2: Comparative Performance Matrix
The following data contrasts DETD with a standard Group IV synthetic (PAO 4) and a standard Group V cold-weather ester (DOS).
Table 1: Physical and Tribological Properties Comparison
| Property | Diethyl Tetradecanedioate (DETD) | Di-2-ethylhexyl Sebacate (DOS) | Polyalphaolefin (PAO 4) |
| Molecular Weight | 314.46 g/mol | 426.68 g/mol | ~430 g/mol |
| Physical State (25°C) | Solid (White crystalline) | Liquid | Liquid |
| Melting/Pour Point | 29–31°C [1] | -60°C | -66°C |
| Flash Point | ~106°C (Closed Cup)* [1] | >220°C | >220°C |
| Viscosity Index (VI) | High (>160 est. in melt) | ~150 | ~120 |
| Biodegradability | Excellent (Linear ester) | Good | Poor |
| Solvency | High (Dissolves additives well) | High | Low (Requires co-base) |
| Primary Application | PCM, Greases, High-Temp Fluids | Aviation/Cold-Start Lube | Automotive Engine Oil |
*Note on Flash Point: The reported flash point for DETD (106°C) is significantly lower than structurally similar diesters, likely due to volatility of the short ethyl caps or residual ethanol in commercial grades. For high-temperature open systems, this is a limiting factor compared to DOS.
Interpretation for Drug Development & Tribology
-
For Pharma/Device: DETD's solid state at body temperature (near 37°C) makes it an interesting candidate for drug delivery vehicles that melt upon contact with the body, or for lubricating medical devices where a non-migrating solid lubricant is needed during storage.
-
For Lubricants: DETD cannot be used as a drop-in replacement for PAO in automotive crankcase oils due to the solidification risk. It is best utilized in grease formulations where the crystalline structure contributes to the thickener matrix, or in closed high-temperature loops .
Part 3: Experimental Protocols
To validate DETD for extreme temperature applications, the following self-validating workflows are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Change
Purpose: To determine the exact melting onset and latent heat of fusion, critical for PCM applications.
-
Sample Prep: Weigh 5–10 mg of DETD into an aluminum pan. Seal hermetically.
-
Equilibration: Hold at -10°C for 5 minutes to ensure full solidification.
-
Ramp: Heat from -10°C to 60°C at a rate of 5°C/min.
-
Validation: Run an Empty Pan Baseline correction.
-
Output: Integration of the endothermic peak gives Enthalpy of Fusion (
). Sharpness of peak indicates purity.
Protocol B: Four-Ball Wear Test (Modified for High Temp)
Purpose: To measure lubricity in the liquid state (Must be run >40°C).
-
Standard: ASTM D4172.
-
Modification: Pre-heat the lubricant cup to 75°C (well above DETD melting point) before test start.
-
Conditions: 1200 rpm, 40 kgf load, 60 minutes.
-
Cleaning: Use n-Heptane. Crucial: Ensure DETD does not solidify in drain lines; keep waste lines heated or flush immediately with hot solvent.
-
Measurement: Measure Wear Scar Diameter (WSD) optically.
-
Target: WSD < 0.6 mm indicates effective boundary lubrication.
-
Figure 2: Validation workflow ensuring physical state compliance before tribological testing.
Part 4: Synthesis & Purity (The Pharma Overlap)
For researchers in drug development, the synthesis of DETD often mirrors pharmaceutical intermediate production.
-
Reaction: 1,14-Tetradecanedioic acid + Ethanol
Diethyl Tetradecanedioate + Water. -
Impurity Profile: The presence of mono-esters (half-reacted) acts as a surfactant, which can destabilize lubricant emulsions or alter drug permeability.
-
Purity Check: GC-MS is required to confirm >99% diester content. Mono-esters will manifest as broad tailing peaks due to the free acid group.
References
-
Sigma-Aldrich. (n.d.). Diethyl tetradecanedioate 99% Product Specification. Retrieved from
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24848626, Diethyl tetradecanedioate. Retrieved from
-
MDPI. (2023). Enhanced Tribological Performance of Melamine Long-Chain Alcohol Esters. Lubricants. Retrieved from
-
American Society for Testing and Materials. (2020). ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
